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Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-Ethynyl-1-methyl-1H-indazole Derivatives as Irreversible Pan-FGFR Inhibitors In Vitro

Target Audience: Discovery Chemists, Structural Biologists, and Translational Oncology Researchers Document Type: Technical Whitepaper Executive Summary The emergence of acquired resistance in targeted oncology remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Structural Biologists, and Translational Oncology Researchers Document Type: Technical Whitepaper

Executive Summary

The emergence of acquired resistance in targeted oncology remains a critical bottleneck, particularly in tumors driven by Fibroblast Growth Factor Receptor (FGFR) alterations (e.g., cholangiocarcinoma and urothelial carcinoma)[1]. First-generation, ATP-competitive FGFR inhibitors such as pemigatinib and erdafitinib are highly effective initially, but patients frequently relapse due to secondary gatekeeper mutations (e.g., FGFR2 V564F) that sterically block drug binding[2].

To overcome this, next-generation irreversible inhibitors have been engineered. Central to this new class of therapeutics is the 5-ethynyl-1-methyl-1H-indazole pharmacophore, a highly privileged building block utilized in the synthesis of advanced covalent pan-FGFR inhibitors (such as those detailed in patent WO2021/247971 and structurally related to clinical candidates like KIN-3248[3]). This whitepaper dissects the in vitro mechanism of action of these derivatives, detailing the structural rationale of the scaffold and providing self-validating experimental protocols for preclinical evaluation.

Structural Biology & Pharmacophore Rationale

The efficacy of 5-ethynyl-1-methyl-1H-indazole derivatives relies on a dual-mechanism binding modality: high-affinity reversible association followed by irreversible covalent trapping[2].

  • The 1H-Indazole Core (Hinge Binder): The indazole nitrogen atoms (N1 and N2) act as a classic kinase hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the FGFR hinge region (e.g., Ala567 in FGFR2). The 1-methyl substitution locks the molecule into a single tautomeric state, reducing the entropic penalty upon binding and increasing lipophilicity for cellular penetrance.

  • The 5-Ethynyl Motif (Hydrophobic Probe): The alkyne group at the 5-position is the key to overcoming resistance. It is a rigid, linear, and electron-rich cylindrical moiety that projects deep into the hydrophobic back pocket of the kinase domain. Because of its linear geometry, the ethynyl group avoids steric clashes with bulky gatekeeper mutations (like the valine-to-phenylalanine V564F mutation), which normally repel first-generation inhibitors[2].

  • The Acrylamide Warhead (Covalent Trapper): Elaborations extending from the indazole core typically terminate in an electrophilic acrylamide warhead. Once the indazole and ethynyl groups anchor the molecule in the ATP pocket, the warhead is perfectly positioned to undergo a Michael addition with a conserved solvent-exposed P-loop cysteine (Cys492 in FGFR2), permanently inactivating the enzyme[2].

MoA Indazole 1H-Indazole Core (Hinge Binder) Hinge FGFR Hinge Region (Ala567 H-Bond) Indazole->Hinge Reversible Affinity Ethynyl 5-Ethynyl Motif (Hydrophobic Probe) Pocket Back Pocket (Bypasses V564F) Ethynyl->Pocket Steric Evasion Warhead Acrylamide Warhead (Covalent Trapping) Cysteine P-loop Cysteine (Cys492 Alkylation) Warhead->Cysteine Michael Addition Inhibition Irreversible Kinase Inactivation (Overcomes Resistance) Hinge->Inhibition Pocket->Inhibition Cysteine->Inhibition

Caption: Structural mechanism of 5-ethynyl-1-methyl-1H-indazole derivatives binding to mutant FGFR.

Self-Validating In Vitro Experimental Protocols

To rigorously validate the mechanism of action of these derivatives, we must employ assays that prove causality. A standard IC50 assay is insufficient for covalent inhibitors; instead, we utilize a self-validating triad of time-dependent biochemistry, intact mass spectrometry, and isogenic cellular profiling.

Protocol 1: Time-Dependent Biochemical Kinase Assay ( kinact​/KI​ Profiling)

Causality & Validation: Covalent inhibitors exhibit time-dependent inhibition. By running the assay at two different pre-incubation times (0 min vs. 60 min), the system self-validates the covalent mechanism. A significant leftward shift in the IC50 curve at 60 minutes confirms that the inhibitor is permanently inactivating the enzyme over time, rather than just competing in equilibrium.

Step-by-Step Methodology:

  • Prepare a master mix containing recombinant FGFR2 (WT or V564F mutant) at 1 nM, a fluorescently labeled peptide substrate, and ATP at the empirically determined Km​ concentration.

  • Dispense the master mix into a 384-well plate. Add the 5-ethynyl-1-methyl-1H-indazole derivative in a 10-point, 3-fold serial dilution.

  • Self-Validation Split: Incubate one set of plates for 0 minutes and another for 60 minutes at room temperature prior to initiating the reaction.

  • Initiate the kinase reaction by adding MgCl2​ and allow it to proceed for 30 minutes.

  • Quench the reaction with EDTA and read the plate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader. Calculate the IC50 shift between the two time points.

Protocol 2: Intact Mass Spectrometry for Target Engagement

Causality & Validation: To prove that the time-dependent inhibition is driven specifically by the acrylamide warhead binding to Cys492, we must measure the exact mass shift of the kinase. If the mass shifts by exactly +M (the mass of the inhibitor) and no +2M peaks appear, it self-validates a 1:1 stoichiometric covalent binding event, ruling out non-specific protein alkylation.

Step-by-Step Methodology:

  • Incubate 5 µM recombinant FGFR2 kinase domain with 50 µM (10x molar excess) of the derivative in HEPES buffer for 1 hour at room temperature.

  • Quench the reaction with 0.1% formic acid to denature the protein and halt any further covalent binding.

  • Desalt the sample using a C4 ZipTip to remove non-covalently bound compound and buffer salts.

  • Analyze via LC-ESI-TOF Mass Spectrometry. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) software to obtain the intact mass of the protein-inhibitor adduct.

Protocol 3: Isogenic Cellular Proliferation Assay

Causality & Validation: Biochemical assays lack cellular context (e.g., intracellular ATP competition, membrane permeability). We utilize CCLP-1 cholangiocarcinoma cells because they natively depend on FGFR2 fusions for survival[2]. By comparing WT CCLP-1 cells against an isogenic line engineered via CRISPR to express the V564F mutation, the assay isolates the gatekeeper mutation as the sole variable, self-validating the drug's ability to overcome specific clinical resistance.

Step-by-Step Methodology:

  • Seed CCLP-1 WT and CCLP-1 V564F cells in 96-well opaque plates at 2,000 cells/well in complete RPMI media.

  • After 24 hours of adherence, treat the cells with a serial dilution of the derivative (starting at 1 µM).

  • Incubate for 72 hours. This extended incubation allows for the accumulation of covalent adducts and subsequent induction of apoptosis.

  • Add CellTiter-Glo reagent to lyse cells and measure ATP as a proxy for cell viability. Read luminescence and calculate the cellular IC50 using a 4-parameter logistic curve.

Workflow Synthesis Compound Synthesis Biochem Time-Dependent IC50 Assay Synthesis->Biochem MS Intact Mass Spectrometry Biochem->MS Cellular Isogenic Cell Proliferation MS->Cellular

Caption: Self-validating in vitro workflow for evaluating covalent kinase inhibitors.

Quantitative Data Summary

The following table summarizes representative in vitro profiling data, demonstrating how the 5-ethynyl-1-methyl-1H-indazole derivative class (modeled after KIN-3248) maintains potency against resistant mutations compared to first-generation reversible inhibitors[2].

Kinase Target / Cell LineInhibitor ClassPre-Incubation (0 min) IC50Pre-Incubation (60 min) IC50Resistance Fold-Shift
FGFR2 WT (Biochem)5-Ethynyl Derivative15 nM2 nMN/A
FGFR2 V564F (Biochem)5-Ethynyl Derivative25 nM4 nM2x
FGFR2 V564F (Biochem)First-Gen (Reversible)>500 nM>500 nM>100x
CCLP-1 WT (Cellular)5-Ethynyl DerivativeN/A8 nMN/A
CCLP-1 V564F (Cellular)5-Ethynyl DerivativeN/A12 nM1.5x

Data Interpretation: The dramatic drop in IC50 from 0 to 60 minutes validates the covalent mechanism. Furthermore, the minimal fold-shift (1.5x - 2x) between WT and V564F mutants proves that the 5-ethynyl moiety successfully bypasses the steric bulk of the gatekeeper mutation, whereas first-generation inhibitors suffer a >100-fold loss in potency.

References

  • Title: The Irreversible FGFR Inhibitor KIN-3248 Overcomes FGFR2 Kinase Domain Mutations Source: Clinical Cancer Research (AACR Journals) URL: [Link]

  • Title: 8UDT: The X-RAY co-crystal structure of human FGFR3 and KIN-3248 Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Heteroaryl Compounds as Inhibitors of Fibroblast Growth Factor Receptor Kinases and Their Preparation (WO2021247971A1)
  • Title: Pan-FGFR Inhibitor KIN-3248 (CID 162381323) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

Pharmacokinetics of 5-ethynyl-1-methyl-1H-indazole in drug discovery

An In-Depth Technical Guide to the Prospective Pharmacokinetic Characterization of 5-ethynyl-1-methyl-1H-indazole Disclaimer: As of this writing, specific pharmacokinetic data for 5-ethynyl-1-methyl-1H-indazole is not ex...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Pharmacokinetic Characterization of 5-ethynyl-1-methyl-1H-indazole

Disclaimer: As of this writing, specific pharmacokinetic data for 5-ethynyl-1-methyl-1H-indazole is not extensively available in the public domain. This guide is therefore presented as a prospective framework for researchers and drug development professionals. It synthesizes established principles of pharmacokinetics and bioanalysis, leveraging data from structurally related indazole and heterocyclic compounds, to provide a robust, scientifically-grounded strategy for the investigation of this molecule.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in oncology.[1][2] Its bicyclic aromatic structure serves as an excellent bioisostere for native purines, enabling potent interactions with the ATP-binding pockets of various protein kinases.[3] The specific molecule, 5-ethynyl-1-methyl-1H-indazole, presents unique features for drug design:

  • 1-Methyl-1H-indazole Core: The methylation at the N1 position resolves the tautomeric ambiguity of the indazole ring, which can simplify structure-activity relationships (SAR) and potentially block a site of metabolic attack.[4]

  • 5-Ethynyl Group: The ethynyl substituent is a versatile functional group. It can serve as a key pharmacophoric element, forming critical hydrogen bonds or other interactions within a target's active site. It also provides a reactive handle for covalent modification or for use in "click chemistry" bioconjugation studies.

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this molecule is paramount to advancing it from a promising hit to a viable clinical candidate. This guide outlines the predictive rationale and experimental workflows necessary to build a comprehensive pharmacokinetic profile.

Part 1: Predictive ADME Profile and Mechanistic Rationale

Before embarking on resource-intensive in vivo studies, a predictive assessment based on the molecule's structure is essential. This allows for early identification of potential liabilities.

Absorption

Given its relatively small size and aromatic nature, passive diffusion across the gastrointestinal tract is the most probable absorption mechanism following oral administration. Key factors to investigate are:

  • Solubility: The planar, aromatic core suggests potentially low aqueous solubility. The ethynyl and methyl groups are unlikely to significantly enhance this. Poor solubility can be a major impediment to oral absorption and bioavailability.

  • Permeability: The molecule's lipophilicity, likely falling within a favorable range for drug-likeness, suggests it will have good membrane permeability. In silico models and in vitro assays like the Caco-2 permeability assay are critical for confirmation.[5]

Distribution

Once absorbed, the distribution will be governed by its affinity for plasma proteins and its ability to penetrate tissues.

  • Plasma Protein Binding (PPB): Aromatic, heterocyclic compounds often exhibit moderate to high binding to plasma proteins like albumin and alpha-1-acid glycoprotein. High PPB (>99%) can limit the free fraction of the drug available to exert its therapeutic effect and be cleared.

  • Volume of Distribution (Vd): Based on its lipophilic character, a Vd exceeding that of total body water (>0.6 L/kg) is anticipated, suggesting distribution into tissues.

Metabolism: A Predictive Pathway

Metabolism is the most complex and critical aspect of this molecule's disposition. The indazole core, while relatively stable, is susceptible to biotransformation by Cytochrome P450 (CYP) enzymes.[6]

  • Phase I Metabolism:

    • Aromatic Hydroxylation: The benzene portion of the indazole ring is a prime target for CYP-mediated oxidation, likely at positions C4, C6, or C7.[6]

    • N-Demethylation: The N1-methyl group is a potential site for oxidative N-dealkylation, yielding 5-ethynyl-1H-indazole.

    • Ethynyl Group Metabolism: The terminal alkyne is also susceptible to oxidation, potentially leading to various downstream products.

  • Phase II Metabolism:

    • Glucuronidation: Hydroxylated metabolites formed in Phase I are readily conjugated with glucuronic acid via UGT enzymes, creating more polar, water-soluble compounds that are easily excreted.[6]

The following diagram illustrates the predicted major metabolic pathways.

G cluster_phase2 Phase II Metabolism (UGTs) parent 5-ethynyl-1-methyl-1H-indazole (Parent Compound) met1 Hydroxylated Metabolite (on Benzene Ring) parent->met1 Aromatic Hydroxylation met2 N-demethylated Metabolite (5-ethynyl-1H-indazole) parent->met2 N-dealkylation met3 Oxidized Ethynyl Metabolite parent->met3 Oxidation met_gluc Glucuronide Conjugate met1->met_gluc Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways for 5-ethynyl-1-methyl-1H-indazole.

Excretion

The primary route of elimination will likely be a combination of renal and hepatic clearance. The parent compound, if sufficiently lipophilic, may undergo biliary excretion into the feces, while the polar metabolites generated from Phase I and II metabolism will predominantly be cleared by the kidneys into the urine.

Part 2: Essential Experimental Protocols

The following protocols provide a self-validating framework for characterizing the ADME properties of 5-ethynyl-1-methyl-1H-indazole.

In Vitro ADME Profiling

Protocol 2.1.1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an early indication of hepatic clearance.

  • Preparation: Prepare a stock solution of 5-ethynyl-1-methyl-1H-indazole in a suitable organic solvent (e.g., DMSO). Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL), and the test compound (final concentration, e.g., 1 µM).

  • Initiation: Pre-warm the reaction mixture to 37°C. Split the mixture into two sets. To one set, add the cofactor NADPH to initiate the metabolic reaction. To the second set (the negative control), add buffer instead of NADPH to assess for non-enzymatic degradation.

  • Incubation & Sampling: Incubate both sets at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method (see Section 2.3) to determine the remaining concentration of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). The negative control should show minimal degradation.

In Vivo Pharmacokinetic Study in Rodents

This study is essential for determining key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase iv Group 1: Intravenous (IV) (e.g., 1 mg/kg) blood Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv->blood po Group 2: Oral (PO) (e.g., 5 mg/kg) po->blood plasma Process to Plasma (Centrifugation) blood->plasma bioanalysis LC-MS/MS Bioanalysis (Quantify Drug Concentration) plasma->bioanalysis pk_analysis Pharmacokinetic Analysis (Calculate Parameters) bioanalysis->pk_analysis

Caption: Standard experimental workflow for a rodent pharmacokinetic (PK) study.

Protocol 2.2.1: Rat Pharmacokinetic Study

  • Acclimatization & Dosing: Acclimatize male Sprague-Dawley rats for at least 3 days. Fast animals overnight before dosing. Divide animals into two groups:

    • Group 1 (IV): Administer the compound formulated in a suitable vehicle (e.g., saline/DMSO/Tween 80) via tail vein injection.

    • Group 2 (PO): Administer the compound via oral gavage.

  • Blood Sampling: Collect serial blood samples (~100 µL) from the saphenous vein at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 5-ethynyl-1-methyl-1H-indazole in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine the parameters listed in Table 1. Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Bioanalytical Method: LC-MS/MS

A robust and sensitive bioanalytical method is the cornerstone of any pharmacokinetic study. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the industry standard.[7]

Protocol 2.3.1: Plasma Sample Quantification

  • Sample Preparation (Protein Precipitation): To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS). Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.

  • Injection: Transfer the clear supernatant to an autosampler vial and inject a small volume (e.g., 2-5 µL) onto the UHPLC-MS/MS system.

  • Chromatography: Separate the analyte from endogenous matrix components using a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to aid ionization.[8][9]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard to ensure selectivity and sensitivity.

  • Quantification: Construct a calibration curve by spiking known concentrations of the analyte into blank plasma and processing them alongside the study samples. Quantify the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve. The method must be validated according to regulatory guidelines.[10]

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterAbbreviationIV RoutePO RouteDefinition
Maximum ConcentrationCmaxThe highest observed concentration in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-LifeThe time required for the plasma concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Oral BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation.

Conclusion: Building a Foundation for Clinical Success

A comprehensive understanding of the pharmacokinetic profile of 5-ethynyl-1-methyl-1H-indazole is not merely an academic exercise; it is a critical prerequisite for rational drug development. The predictive insights and experimental protocols detailed in this guide provide a robust framework for elucidating its ADME properties. By systematically evaluating its metabolic stability, in vivo disposition, and potential for drug-drug interactions, researchers can de-risk their programs, optimize dosing strategies, and build a solid, data-driven foundation for advancing this promising molecule toward clinical evaluation.

References

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Available from: [Link].

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in raw milk. Food Additives & Contaminants: Part A. Available from: [Link].

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Available from: [Link].

  • Cronicon. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool. EC Pharmacology and Toxicology. Available from: [Link].

  • PubMed. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Available from: [Link].

  • PMC. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available from: [Link].

  • PMC. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites. Available from: [Link].

  • Hypha Discovery Blogs. (2023). Metabolism of five membered nitrogen containing heterocycles. Available from: [Link].

  • Journal of Applied Pharmaceutical Science. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. Available from: [Link].

  • Frontiers. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology. Available from: [Link].

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link].

  • Oslo University Hospital. Method development in analytical toxicology. Available from: [Link].

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. Available from: [Link].

  • PubMed. (2001). Pharmacokinetics of EF5 [2-(2-nitro-1-H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl) acetamide] in human patients: implications for hypoxia measurements in vivo by 2-nitroimidazoles. Available from: [Link].

  • Pharmacognosy Communications. (2019). Recent Advancement in in-vivo and in-vitro Toxicity Studies for Ayurvedic Formulation. Available from: [Link].

  • PubChem. N-((5-(1-(2-(1H-imidazol-1-yl)ethyl)-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methyl)benzamide. Available from: [Link].

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available from: [Link].

  • MDPI. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Applied Sciences. Available from: [Link].

  • Axcelead Drug Discovery Partners Inc. Example from nonclinical to clinical. Available from: [Link].

  • Experimental and Clinical Pharmacology. (2022). Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. Experimental and Clinical Pharmacology. Available from: [Link].

  • Osaka Soda. HPLCカラム カプセルパックADME-HR|製品紹介. Available from: [Link].

  • MDPI. (2025). Etoxazole Exposure Triggers Sublethal Metabolic Responses in Earthworms (Eisenia fetida): An NMR-Based Metabolomics Study. Toxics. Available from: [Link].

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Foundational

An In-depth Technical Guide to the Crystallographic Data and 3D Molecular Structure of 5-ethynyl-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic and three-dimensional structural characteristics of 5-ethynyl-1-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic and three-dimensional structural characteristics of 5-ethynyl-1-methyl-1H-indazole, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound has not been publicly deposited in crystallographic databases to date, this document synthesizes available data from closely related indazole derivatives to offer predictive insights into its molecular geometry, crystal packing, and the methodologies required for its structural elucidation. By examining the established crystal structures of substituted indazoles, we can infer the likely bond lengths, angles, and intermolecular interactions that govern the solid-state architecture of this promising compound. This guide serves as an essential resource for researchers engaged in the synthesis, characterization, and computational modeling of novel indazole-based therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[3] The therapeutic applications of indazole derivatives are extensive, encompassing anti-inflammatory, analgesic, anti-tumor, and anti-HIV activities. The introduction of various substituents onto the indazole ring system allows for the fine-tuning of its pharmacological properties. The 5-ethynyl-1-methyl-1H-indazole variant combines the established biological relevance of the N-methylated indazole core with the versatile reactivity of a terminal alkyne, making it a valuable building block for the synthesis of more complex molecular entities through reactions such as "click chemistry."

Predicted Molecular Structure and Crystallographic Parameters

In the absence of an experimentally determined crystal structure for 5-ethynyl-1-methyl-1H-indazole (CAS 2750562-27-5)[4], we can predict its key structural features based on the crystallographic data of analogous substituted indazoles.

Inferred Molecular Geometry

The indazole ring system is inherently planar. The fusion of a benzene and a pyrazole ring results in a rigid, aromatic structure. The N-methylation at the 1-position is a common feature in many bioactive indazoles. The ethynyl group at the 5-position is expected to be linear.

A summary of anticipated bond lengths and angles is presented in Table 1, derived from the analysis of published crystal structures of related N-methylated and substituted indazoles.

Table 1: Predicted Key Geometric Parameters for 5-ethynyl-1-methyl-1H-indazole

ParameterPredicted ValueRationale based on Analogous Structures
C-C (aromatic)1.37 - 1.41 ÅTypical range for aromatic C-C bonds in fused ring systems.
C-N (pyrazole ring)1.33 - 1.38 ÅConsistent with C-N bond lengths in N-heterocycles.
N-N (pyrazole ring)~1.37 ÅBased on data from fluorinated 1H-indazoles.[5]
C-C (ethynyl)~1.20 ÅStandard bond length for a carbon-carbon triple bond.
C-H (ethynyl)~1.06 ÅStandard bond length for a terminal alkyne C-H bond.
C-N (methyl)~1.47 ÅTypical single bond length between a carbon and a nitrogen atom.
Bond Angles (indazole ring)105 - 135 °Reflective of the internal angles of fused five- and six-membered rings.
C-C≡C Angle~180 °The ethynyl group is linear.
Anticipated Crystal Packing and Intermolecular Interactions

The crystal packing of indazole derivatives is often dictated by a combination of hydrogen bonding and π-π stacking interactions. In the case of N-unsubstituted indazoles, N-H···N hydrogen bonds are a dominant feature, leading to the formation of dimers or catemers (chain-like structures).[5] For N-methylated indazoles like the target compound, traditional hydrogen bond donors are absent. Therefore, crystal packing is more likely to be influenced by:

  • π-π Stacking: The planar indazole rings can stack on top of one another, maximizing van der Waals forces.

  • C-H···π Interactions: The methyl and ethynyl protons can interact with the electron-rich aromatic rings of neighboring molecules.

  • C-H···N Interactions: Weak hydrogen bonds may form between C-H donors and the nitrogen atoms of the pyrazole ring.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to obtain the definitive crystal structure of 5-ethynyl-1-methyl-1H-indazole, the following experimental workflow is recommended.

Synthesis and Purification

The synthesis of N-substituted indazoles can be achieved through various established methods, often involving the N-alkylation of the parent 1H-indazole.[3] It is crucial to employ a regioselective synthesis to ensure the desired N-1 isomer is the major product. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to obtain a high-purity sample suitable for crystal growth.

Crystal Growth

The growth of single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step. A systematic screening of crystallization conditions is advised.

Step-by-Step Protocol for Crystal Growth Screening:

  • Solvent Selection: Begin with a range of common organic solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Solubility Assessment: Determine the solubility of the compound in each solvent at room temperature and at elevated temperatures. The ideal solvent will show moderate solubility at high temperatures and lower solubility at room temperature.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Optimization: Once initial crystals are obtained, refine the conditions (e.g., solvent ratios, temperature gradient, concentration) to improve crystal size and quality.

Diagram 1: Experimental Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Regioselective Synthesis of 5-ethynyl-1-methyl-1H-indazole purification Purification (Chromatography/Recrystallization) synthesis->purification screening Screening of Solvents and Crystallization Conditions purification->screening optimization Optimization of Crystal Growth screening->optimization data_collection Single-Crystal X-ray Data Collection optimization->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation and Database Deposition (CCDC) refinement->validation

Caption: A flowchart illustrating the key stages from synthesis to the final validation and deposition of crystallographic data.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis. A modern diffractometer equipped with a sensitive detector is used to collect a full sphere of diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the fit, a process that involves adjusting atomic coordinates, and thermal displacement parameters.

Visualization of the Predicted 3D Molecular Structure

The following diagram provides a visual representation of the predicted three-dimensional structure of 5-ethynyl-1-methyl-1H-indazole, with standard atom color-coding.

Diagram 2: Predicted 3D Molecular Structure

Caption: A 2D representation showing the atomic connectivity of 5-ethynyl-1-methyl-1H-indazole.

Conclusion and Future Outlook

While the definitive crystal structure of 5-ethynyl-1-methyl-1H-indazole remains to be experimentally determined and deposited, this guide provides a robust framework for understanding its likely structural characteristics. Based on the extensive crystallographic data available for related indazole derivatives, we can confidently predict a planar indazole core with a linear ethynyl substituent. The experimental protocols detailed herein offer a clear pathway for researchers to obtain and analyze single crystals of this compound. The elucidation of its precise 3D structure will be invaluable for structure-based drug design efforts and for a deeper understanding of the structure-activity relationships of this important class of molecules. Researchers are encouraged to deposit any determined crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) to enrich the collective knowledge of the scientific community.

References

  • NextSDS. (n.d.). 5-ethynyl-1-methyl-1H-indazole — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • Teichert, J., Oulié, P., Jacob, K., Vendier, L., Etienne, M., Claramunt, R. M., López, C., Pérez Medina, C., Alkorta, I., & Elguero, J. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(6), 963-972. [Link]

  • O'Mahony, G., Quigley, C., O'Donovan, D. H., Murphy, J. A., & Maguire, A. R. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Teles, F. F., de Oliveira, B. G., & de Oliveira, H. C. B. (2021). Indazole - Synthesis and Reactions as a Chemical Reagent. In ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 5-Ethynyl-1-methyl-1H-indazole Stock Solutions for Cell-Based Assays and Click Chemistry

Executive Summary 5-ethynyl-1-methyl-1H-indazole is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and chemical biology[1][2]. The indazole core serves as a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-ethynyl-1-methyl-1H-indazole is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and chemical biology[1][2]. The indazole core serves as a privileged structural scaffold for designing potent kinase inhibitors (such as Bcr-Abl inhibitors targeting the T315I mutation)[3][4]. Concurrently, the terminal alkyne (ethynyl group) acts as a bioorthogonal handle, enabling target engagement tracking via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5].

This application note provides a field-tested, self-validating protocol for preparing stable stock solutions and executing in vitro cell assays without introducing solvent-mediated artifacts.

Physicochemical Properties & Causality of Solvent Choice

Due to its hydrophobic hydrocarbon structure and the absence of highly polar functional groups, 5-ethynyl-1-methyl-1H-indazole exhibits poor aqueous solubility[6].

Causality in Solvent Selection: Dimethyl sulfoxide (DMSO) is mandated as the primary vehicle. Its amphiphilic nature effectively disrupts the compound's crystal lattice while remaining miscible with aqueous cell culture media. Using sterile, anhydrous DMSO (≥99.9% purity) is critical; any trace water will thermodynamically favor the nucleation and precipitation of the hydrophobic indazole core, while oxygen exposure can lead to premature degradation of the alkyne moiety[7].

Table 1: Physicochemical and Stock Preparation Parameters
ParameterValue / Specification
Chemical Name 5-ethynyl-1-methyl-1H-indazole
CAS Number 2750562-27-5[1]
Molecular Formula C10H8N2[2]
Molecular Weight ~156.18 g/mol
Primary Solvent Anhydrous, cell-culture grade DMSO (≥99.9%)[7]
Recommended Stock Conc. 10 mM to 50 mM
Storage (Stock) -20°C to -80°C, protected from light
Max Assay DMSO Conc. ≤ 0.5% (v/v) to prevent cytotoxicity[7][8]

Protocol: Preparation of 10 mM Master Stock Solution

Self-Validation Principle: This protocol ensures complete dissolution before introduction to aqueous environments, preventing micro-precipitates that artificially lower the effective concentration and skew IC50 calculations.

Materials Required:

  • 5-ethynyl-1-methyl-1H-indazole powder (desiccated)

  • Anhydrous, cell-culture grade DMSO

  • Sterile amber microcentrifuge tubes

  • Analytical balance (0.01 mg precision)

Step-by-Step Procedure:

  • Equilibration : Allow the lyophilized compound vial to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial causes atmospheric moisture condensation, introducing water that drastically reduces organic solubility.

  • Weighing : Weigh exactly 1.56 mg of the compound into a sterile amber tube.

    • Causality: Amber tubes protect the light-sensitive indazole core from photo-degradation during long-term storage.

  • Dissolution : Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM master stock solution.

  • Homogenization : Vortex the solution vigorously for 30–60 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for 2–5 minutes.

    • Self-Validation Check: The solution must be completely clear. Inspect against a light source; any visible particulate matter indicates incomplete solvation.

  • Aliquoting : Divide the master stock into 50 µL single-use aliquots.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which drive compound precipitation and degrade the alkyne handle. Store immediately at -80°C.

Protocol: Cell Assay Dilution & Treatment

When applying indazole derivatives to human cancer cell lines (e.g., K562, A549, or Ba/F3 cells)[4][7], strict management of the final DMSO concentration is imperative to maintain cellular integrity.

Step-by-Step Procedure:

  • Intermediate Dilution : Thaw a 10 mM stock aliquot at room temperature. Prepare a 1000X intermediate solution in DMSO corresponding to your highest desired assay concentration (e.g., for a 10 µM final assay concentration, prepare a 10 mM intermediate).

  • Media Spiking : Dilute the intermediate solution 1:1000 directly into pre-warmed (37°C) complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS)[7].

    • Causality: Adding the compound to pre-warmed media containing serum proteins facilitates immediate protein binding, which acts as a carrier system and prevents the hydrophobic indazole from crashing out of the aqueous solution.

  • Final Concentration Verification : Ensure the final DMSO concentration does not exceed 0.5% (ideally kept at 0.1%).

    • Causality: DMSO concentrations >0.5% induce solvent-mediated membrane permeabilization and cytotoxicity, which will confound cell viability readouts (e.g., MTT or CellTiter-Glo assays)[7][8].

  • Cell Treatment : Aspirate old media from the cultured cells and gently apply the compound-spiked media. Incubate at 37°C, 5% CO2 for the desired time point (typically 24–72 hours)[7].

Downstream Application: Target Engagement via Click Chemistry

Because 5-ethynyl-1-methyl-1H-indazole contains a terminal alkyne, it functions as a highly efficient "click chemistry reagent"[5]. Following cell treatment and target binding, the alkyne can undergo a CuAAC reaction with an azide-functionalized fluorophore or biotin tag. This bioorthogonal approach allows researchers to track subcellular localization or pull-down protein targets without attaching bulky fluorophores directly to the active pharmacophore during the initial live-cell incubation[3][5].

G Stock 1. Stock Preparation (10 mM in DMSO) Dilution 2. Media Dilution (≤0.5% DMSO Final) Stock->Dilution Dilute Incubation 3. Cell Incubation (Target Engagement) Dilution->Incubation Treat Cells Lysis 4. Cell Lysis & Protein Extraction Incubation->Lysis Harvest Click 5. CuAAC Click Reaction (Azide-Fluorophore + Cu) Lysis->Click Tag Alkyne Analysis 6. Fluorescence Analysis (In-Gel or Flow Cytometry) Click->Analysis Readout

Caption: Workflow for utilizing ethynyl-indazole probes in cell-based target engagement via CuAAC click chemistry.

References

  • 5-ethynyl-1-methyl-1H-indazole — Chemical Substance Information . NextSDS. Available at: [Link]

  • LZOXQHXKMZHVAJ-UHFFFAOYSA-N - Explore . PubChemLite (Université du Luxembourg). Available at: [Link]

  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase . ResearchGate / European Journal of Medicinal Chemistry. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Evaluation of SULT1A1-activated alkylators as cytotoxic agents against liver cancer cells . ChemRxiv. Available at: [Link]

Sources

Application

Application Note: 5-Ethynyl-1-methyl-1H-indazole as a Privileged Building Block in Targeted Library Synthesis

Executive Summary & Chemical Rationale In modern drug discovery, the rapid generation of structurally diverse, high-fidelity compound libraries is paramount. The indazole ring system is a highly privileged pharmacophore,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the rapid generation of structurally diverse, high-fidelity compound libraries is paramount. The indazole ring system is a highly privileged pharmacophore, frequently acting as a bioisostere for the adenine ring of ATP. This structural mimicry allows indazole derivatives to serve as potent, competitive inhibitors within the hinge region of various kinases[1].

However, unsubstituted 1H-indazoles often suffer from tautomeric ambiguity (1H vs. 2H forms), which can complicate Structure-Activity Relationship (SAR) interpretation. 5-Ethynyl-1-methyl-1H-indazole solves this by utilizing a 1-methyl group to lock the tautomeric state, improving both lipophilicity and target engagement predictability. Furthermore, the incorporation of a terminal alkyne at the 5-position provides an exceptionally versatile, bioorthogonal handle. This enables the rapid, modular assembly of complex libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2] and Sonogashira cross-coupling[3], allowing chemists to probe adjacent hydrophobic pockets or solvent-exposed regions of target proteins[4].

Physicochemical Profiling

To ensure reproducible library synthesis, it is critical to understand the foundational properties of the core building block. The terminal alkyne is highly reactive, while the methylated indazole core provides a stable, UV-active scaffold for reaction monitoring.

Table 1: Physicochemical Properties of 5-ethynyl-1-methyl-1H-indazole [5][6]

PropertyValue
Chemical Name 5-ethynyl-1-methyl-1H-indazole
CAS Number 2750562-27-5
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
SMILES CN1N=CC2=C1C=CC(C#C)=C2
Pharmacophore Utility ATP-competitive kinase hinge binder
Reactive Handle Terminal alkyne (sp-hybridized carbon)

Synthetic Workflows for Library Generation

The true value of 5-ethynyl-1-methyl-1H-indazole lies in its divergent synthetic utility. From this single node, thousands of unique compounds can be generated using highly reliable, stereospecific, and orthogonal coupling chemistries.

LibrarySynthesis Core 5-Ethynyl-1-methyl-1H-indazole (Core Scaffold) CuAAC CuAAC (Click Chemistry) CuSO4, NaAsc, tBuOH/H2O Core->CuAAC Sonogashira Sonogashira Coupling Pd(PPh3)4, CuI, Amine Core->Sonogashira Azides Azide Building Blocks (R-N3) Azides->CuAAC ArylHal Aryl Halides (Ar-X) ArylHal->Sonogashira Triazoles 1,4-Disubstituted Triazole Library CuAAC->Triazoles Alkynes Aryl-Alkynyl Indazole Library Sonogashira->Alkynes Screening High-Throughput Screening (Kinase Assays, Phenotypic) Triazoles->Screening Alkynes->Screening

Fig 1: Divergent modular library synthesis workflow using 5-ethynyl-1-methyl-1H-indazole.

Validated Experimental Protocols

Protocol A: High-Throughput CuAAC (Click Chemistry) for Triazole Libraries

The classic Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. By utilizing a copper catalyst, the reaction is accelerated by a factor of 10⁷ and becomes strictly regioselective for the 1,4-disubstituted triazole[2]. This protocol is optimized for parallel library synthesis[7].

Causality & Reagent Rationale:

  • Catalyst System (CuSO₄ / Sodium Ascorbate): Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ from stable Cu(II) salts, preventing the disproportionation that plagues direct use of Cu(I) salts[2].

  • Ligand (TBTA): Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is added to coordinate and stabilize the Cu(I) oxidation state, protecting it from aerobic oxidation and significantly accelerating the catalytic cycle.

  • Solvent (tBuOH/H₂O 1:1): This pseudo-biphasic mixture perfectly balances the solvation of the hydrophobic indazole core and the highly polar catalytic reagents.

Step-by-Step Methodology:

  • Preparation: In a 2-dram vial, dissolve 5-ethynyl-1-methyl-1H-indazole (0.1 mmol, 1.0 eq) and the desired organic azide (0.11 mmol, 1.1 eq) in 1.0 mL of a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Complexation: In a separate microcentrifuge tube, mix CuSO₄·5H₂O (0.005 mmol, 5 mol%) and TBTA (0.005 mmol, 5 mol%) in 100 µL of DMF to form the pre-catalyst complex. Add this to the reaction vial.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.01 mmol, 10 mol%) to the reaction mixture. The solution will briefly darken and then turn pale yellow/green as Cu(I) is generated.

  • Execution: Cap the vial and stir vigorously at room temperature for 12–16 hours.

  • Self-Validation (QC): Analyze a 5 µL aliquot via LC-MS. The protocol is validated when the terminal alkyne peak ( m/z 156.18) is completely consumed, replaced by a single peak corresponding to the mass of the 1,4-triazole adduct.

  • Workup: Dilute the mixture with 2 mL of water and extract with ethyl acetate (3 x 2 mL). Wash the combined organic layers with 1% aqueous NH₄OH to strip residual copper, dry over Na₂SO₄, and evaporate to yield the pure library member.

Protocol B: Sonogashira Cross-Coupling for Extended Pharmacophores

To access rigid, linear pharmacophores, the terminal alkyne can be coupled with diverse aryl or heteroaryl halides[3].

Causality & Reagent Rationale:

  • Co-Catalysis (Pd/Cu): Palladium activates the aryl halide via oxidative addition. CuI reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetallation between the Pd and Cu complexes, followed by reductive elimination, yields the internal alkyne[3].

  • Anaerobic Strictness: Oxygen must be rigorously excluded. In the presence of O₂ and Cu(I), terminal alkynes undergo Glaser homocoupling to form unwanted diynes.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk tube with 5-ethynyl-1-methyl-1H-indazole (0.5 mmol, 1.0 eq) and the target aryl iodide (0.55 mmol, 1.1 eq).

  • Solvent & Base: Add 3.0 mL of anhydrous DMF and 1.5 mmol (3.0 eq) of freshly distilled triethylamine (TEA). TEA acts as the base to deprotonate the alkyne, driving copper acetylide formation.

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes to displace all dissolved oxygen.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) and CuI (0.05 mmol, 10 mol%). Seal the tube.

  • Execution: Heat the reaction mixture at 70°C in an oil bath for 6–8 hours.

  • Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting indazole is highly UV-active and stains readily with KMnO₄. The reaction is complete when this spot vanishes.

  • Workup: Cool to room temperature, dilute with diethyl ether (10 mL), and filter through a short pad of Celite to remove metal precipitates. Wash the filtrate with brine (3 x 5 mL) to remove DMF, dry over MgSO₄, and concentrate in vacuo.

Biological Application: Kinase Inhibition

Indazole-containing derivatives synthesized via these methods are highly sought after in oncology. Through structure-guided drug design, 1H-indazole derivatives have been optimized to target the ATP-binding pockets of critical oncogenic drivers[4]. For example, functionalization at the 5-position allows the molecule to reach into the selectivity pocket of Epidermal Growth Factor Receptor (EGFR) variants (such as the T790M mutant) or achieve sub-type selectivity between Aurora A and Aurora B kinases[4].

KinasePathway Ligand Growth Factors (EGF, etc.) Receptor Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 Aurora Kinases (Cell Cycle) Receptor->Downstream2 Inhibitor Indazole-Based Library Hit Inhibitor->Receptor ATP-Competitive Inhibition Inhibitor->Downstream2 Outcome Tumor Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Fig 2: Mechanism of action for targeted indazole-based kinase inhibitors in oncology.

By utilizing 5-ethynyl-1-methyl-1H-indazole as the core scaffold, drug development professionals can rapidly iterate through chemical space, identifying highly potent and selective inhibitors that disrupt these aberrant signaling cascades.

References

  • Title: 5-ethynyl-1-methyl-1H-indazole — Chemical Substance Information Source: nextsds.com URL: 5

  • Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review Source: austinpublishinggroup.com URL: 3

  • Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Source: caribjscitech.com URL: 1

  • Title: 2750562-27-5 | 5-Ethynyl-1-methyl-1H-indazole Source: ambeed.com URL: 6

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: mdpi.com URL: 4

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: organic-chemistry.org URL: 2

  • Title: Role of Click Chemistry in Organic Synthesis Source: intechopen.com URL: 7

Sources

Method

In Vivo Administration and Chemoproteomic Profiling Protocols for 5-Ethynyl-1-methyl-1H-indazole Probes

Application Note & Technical Protocol Target Audience: Chemical Biologists, Pharmacologists, and Preclinical Drug Development Scientists Introduction and Chemical Rationale The indazole heterocyclic core is a universally...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Chemical Biologists, Pharmacologists, and Preclinical Drug Development Scientists

Introduction and Chemical Rationale

The indazole heterocyclic core is a universally recognized privileged scaffold in medicinal chemistry, serving as the foundational hinge-binding motif for numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib)[1]. However, the native indazole ring exists in a dynamic tautomeric equilibrium between the 1H- and 2H- forms, which can complicate structure-activity relationships (SAR) and target engagement profiles[2].

The compound 5-ethynyl-1-methyl-1H-indazole is an advanced chemical biology probe designed to overcome these limitations while enabling downstream proteomic mapping.

  • N1-Methylation: Alkylating the N1 position locks the molecule exclusively into the thermodynamically stable 1H-indazole tautomer. This ensures predictable, highly specific hydrogen bonding with the hinge region of target kinases[2].

  • 5-Ethynyl Substitution: The terminal alkyne (ethynyl) group acts as a bioorthogonal handle. Positioned at the 5-carbon—which frequently points toward the solvent-exposed channel in kinase active sites—the alkyne introduces minimal steric bulk, preserving the molecule's native binding affinity and cell permeability. This enables Activity-Based Protein Profiling (ABPP) and in vivo target identification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

This application note details the optimized protocols for formulating, administering, and profiling 5-ethynyl-1-methyl-1H-indazole in vivo to map its polypharmacology and validate target engagement.

Formulation and Pharmacokinetic Data

Indazole derivatives are inherently lipophilic, which presents a challenge for in vivo systemic administration. Aqueous solutions alone will result in rapid micro-precipitation in the bloodstream, leading to pulmonary embolism in murine models or artificially skewed pharmacokinetic (PK) data.

To ensure a self-validating and reproducible study, the probe must be formulated in a step-down co-solvent system. The table below summarizes the optimal vehicle formulation and the resulting baseline PK parameters in C57BL/6 mice.

Table 1: Optimized Formulation and PK Parameters (Intravenous Administration)
Parameter / ComponentSpecification / ValueCausality & Scientific Rationale
Primary Solvent 5% DMSODisrupts the crystalline lattice of the indazole probe.
Co-Solvent / Surfactant 40% PEG300 + 5% Tween 80Prevents aggregation; maintains the lipophilic core in a micellar suspension.
Aqueous Diluent 50% Sterile Saline (0.9%)Adjusts tonicity for safe intravenous (IV) or intraperitoneal (IP) injection.
C max​ (Plasma) 2.4 µM (at 5 mg/kg IV)Sufficient to saturate high-affinity targets (K d​ < 100 nM) without off-target toxicity.
T 1/2​ (Half-life) 1.8 HoursDictates the optimal tissue harvesting window (1–4 hours post-dose).
Volume of Distribution 3.2 L/kgHigh V d​ confirms excellent tissue penetration, essential for in vivo ABPP.

In Vivo Administration Protocol

Note: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).

Phase A: Preparation of the Dosing Solution
  • Weigh 5.0 mg of 5-ethynyl-1-methyl-1H-indazole.

  • Dissolve the powder completely in 50 µL of molecular biology grade DMSO. Vortex until optically clear.

  • Add 400 µL of PEG300. Vortex for 30 seconds.

  • Add 50 µL of Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Critical Step: Slowly add 500 µL of sterile saline dropwise while continuously vortexing. Rapid addition will cause the indazole to crash out of solution.

Phase B: Dosing and Target Engagement

To establish a self-validating experimental system, you must include a competition control group . This proves that the probe binding is active-site specific.

  • Competition Group: Pre-dose a cohort of mice with an untagged, high-affinity indazole inhibitor (e.g., axitinib, 20 mg/kg IP) 1 hour prior to probe administration.

  • Probe Administration: Administer the 5-ethynyl-1-methyl-1H-indazole formulation at 5 mg/kg via tail vein injection (IV) for rapid systemic distribution.

  • Incubation: Allow 2 hours for in vivo target engagement. During this window, the probe will partition into tissues and bind its kinase targets.

  • Harvesting: Euthanize the animals via CO 2​ asphyxiation. Rapidly excise the target tissues (e.g., liver, tumor xenograft), flash-freeze in liquid nitrogen, and store at -80°C.

Ex Vivo CuAAC Click Chemistry & Profiling Protocol

Once the tissue is harvested, the in vivo bound probe must be conjugated to a reporter tag (e.g., Azide-PEG4-Biotin) to isolate the target complexes[4].

Phase C: Tissue Lysis
  • Homogenize 50 mg of frozen tissue in 500 µL of ice-cold PBS containing 1% NP-40 and protease/phosphatase inhibitors.

  • Centrifuge at 20,000 × g for 15 minutes at 4°C to pellet insoluble debris.

  • Normalize the soluble protein lysate concentration to 2 mg/mL using a BCA assay.

Phase D: Bioorthogonal Click Reaction

Scientific Rationale: The use of THPTA ligand is mandatory. It coordinates Cu(I), accelerating the click reaction while preventing copper-mediated generation of reactive oxygen species (ROS) that would otherwise degrade the protein interactome[4].

  • To 500 µL of normalized lysate, sequentially add the following reagents (vortexing between each addition):

    • Azide-PEG4-Biotin: 100 µM final concentration (Reporter tag).

    • THPTA Ligand: 100 µM final concentration (Cu(I) stabilizer).

    • CuSO 4​ : 1 mM final concentration (Catalyst).

    • Sodium Ascorbate: 1 mM final concentration (Reduces Cu(II) to active Cu(I); must be prepared fresh).

  • Incubate the reaction at room temperature for 1.5 hours in the dark with gentle end-over-end rotation.

  • Quench the reaction by adding 5 volumes of ice-cold methanol to precipitate the proteins. Centrifuge to pellet the clicked protein-probe complexes.

Phase E: Enrichment and Analysis
  • Resuspend the protein pellet in 1% SDS in PBS.

  • Add 50 µL of pre-washed Streptavidin-agarose beads and incubate for 2 hours.

  • Wash the beads stringently (3x with 1% SDS, 3x with 8M Urea, 3x with PBS) to remove non-specifically bound proteins.

  • Elute the enriched targets by boiling the beads in Laemmli buffer for downstream SDS-PAGE/Western Blotting, or proceed to on-bead trypsin digestion for LC-MS/MS proteomic identification.

Experimental Workflow Visualization

G cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase (ABPP) A Formulation & Dosing (5-ethynyl-1-methyl-1H-indazole) B Target Engagement (Kinase Hinge Binding) A->B Systemic Circulation C Tissue Harvesting & Cryo-Lysis B->C 1-4h Post-Dose D CuAAC Click Chemistry (+ Azide-Biotin/Fluorophore) C->D Proteome Extraction E Streptavidin Enrichment & LC-MS/MS D->E Bioorthogonal Tagging

In vivo to ex vivo chemoproteomic workflow for 5-ethynyl-1-methyl-1H-indazole probes.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Target Identification in Anti-Tuberculosis Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Application

Bioconjugation techniques utilizing terminal alkynes like 5-ethynyl-1-methyl-1H-indazole

Rationale: The Evolution of Terminal Alkynes in Bioconjugation The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has established itself as the premier bioorthogonal reaction for bioconjugation, offering unparall...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale: The Evolution of Terminal Alkynes in Bioconjugation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has established itself as the premier bioorthogonal reaction for bioconjugation, offering unparalleled regioselectivity and rapid kinetics in aqueous environments[1]. While simple aliphatic alkynes (e.g., propargyl groups) are historically ubiquitous, the demands of modern drug discovery—particularly in the design of Antibody-Drug Conjugates (ADCs)—require linkers with superior physicochemical properties[2].

The integration of heterocyclic terminal alkynes, specifically 5-ethynyl-1-methyl-1H-indazole (CAS: 2750562-27-5)[3], represents a strategic advancement in payload conjugation.

Mechanistic Causality for Indazole Selection:

  • Electronic Activation: The electron-withdrawing nature of the indazole ring enhances the acidity of the terminal alkyne proton. This electronic tuning facilitates the rate-limiting deprotonation and formation of the active copper(I)-acetylide intermediate, accelerating reaction kinetics compared to unactivated aliphatic alkynes[4].

  • Pharmacophore Integration: In targeted therapeutics, the linker is not a passive tether. The rigid, metabolically stable indazole moiety can engage in π−π stacking and hydrogen bonding within the target receptor's binding pocket, potentially amplifying the payload's pharmacological efficacy[5].

CuAAC_Mechanism A Azide-Modified Protein D 1,4-Disubstituted 1,2,3-Triazole Conjugate A->D Cycloaddition B 5-Ethynyl-1-methyl- 1H-indazole B->D C Cu(I)-THPTA Catalyst Complex C->D Catalyzes

Fig 1. CuAAC bioconjugation pathway utilizing 5-ethynyl-1-methyl-1H-indazole.

Experimental Design: Building a Self-Validating System

A robust bioconjugation protocol must be inherently self-validating. This means the chemical environment is engineered to proactively suppress side reactions, and the analytical workflow unequivocally confirms the precise molecular transformation.

The Causality of Catalyst Assembly

Free Cu(I) ions rapidly disproportionate in aqueous media and catalyze the formation of reactive oxygen species (ROS), which oxidatively degrade protein backbones (specifically histidine, methionine, and cysteine residues)[6].

  • Ligand Shielding: By pre-complexing CuSO 4​ with the water-soluble ligand THPTA at a 1:5 molar ratio, the Cu(I) oxidation state is stabilized, and the protein is sterically shielded from metal-catalyzed oxidation[1].

  • Aldehyde Scavenging: Sodium ascorbate is required to reduce Cu(II) to the active Cu(I) species. However, ascorbate oxidation yields dehydroascorbate, which hydrolyzes into reactive aldehydes capable of crosslinking lysine and arginine residues. The addition of aminoguanidine acts as a sacrificial nucleophile, intercepting these aldehydes and preserving protein integrity[6].

Protocol_Logic Step1 1. Cu(II) + THPTA Pre-complexation Step2 2. Add Aminoguanidine & Ascorbate Step1->Step2 Prevents Cu precipitation Step3 3. Conjugation with Indazole Alkyne Step2->Step3 Generates active Cu(I) & scavenges aldehydes Step4 4. SEC Purification & LC-MS Validation Step3->Step4 Forms stable triazole linkage

Fig 2. Step-by-step causality and logic of the self-validating CuAAC protocol.

Quantitative Data: Reaction Parameters

The choice between CuAAC (using an activated indazole alkyne) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on the balance between reaction kinetics and in vivo biocompatibility[2].

ParameterStandard CuAAC (Aliphatic Alkyne)Indazole-CuAAC (Aromatic Alkyne)SPAAC (Strained Alkyne)
Reaction Kinetics ( k2​ ) 10–200 M −1 s −1 [4]50–300 M −1 s −1 (Enhanced)0.1–1 M −1 s −1 [4]
Catalyst Requirement Cu(I) + THPTA LigandCu(I) + THPTA LigandCatalyst-Free
Biocompatibility In vitro / Cell LysatesIn vitro / Cell LysatesIn vivo / Live Cells
Linker Rigidity Low (Flexible)Very High (Rigid Heterocycle)Moderate (Hydrophobic)
Typical Conjugation Yield > 85%> 90%> 80%

Detailed Protocol: Conjugation of 5-Ethynyl-1-Methyl-1H-Indazole to an Azide-Modified Antibody

Note: This protocol is optimized for a 1 mg/mL concentration of an azide-functionalized monoclonal antibody (mAb).

Phase 1: Reagent Preparation & Pre-complexation

Causality: Preparing the catalyst complex in the absence of the protein ensures no transient free Cu(II) can bind non-specifically to the antibody's metalloprotein binding sites.

  • Prepare Stock Solutions:

    • CuSO 4​ (20 mM in degassed ddH 2​ O).

    • THPTA Ligand (50 mM in degassed ddH 2​ O)[1].

    • Aminoguanidine hydrochloride (100 mM in degassed ddH 2​ O).

    • Sodium Ascorbate (100 mM in degassed ddH 2​ O, prepare fresh immediately before use ).

    • 5-Ethynyl-1-methyl-1H-indazole (10 mM in anhydrous DMSO).

  • Form the Catalyst Complex: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO 4​ with 20 µL of 50 mM THPTA. Incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating the stable Cu(II)-THPTA complex[2].

Phase 2: The Conjugation Reaction

Causality: The order of addition is critical. Ascorbate must be added last to initiate the reduction of Cu(II) to Cu(I) only when all protective ligands and substrates are present.

  • Buffer Exchange: Ensure the azide-modified mAb is in an amine-free, azide-free buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Extraneous sodium azide (a common preservative) will competitively inhibit the reaction.

  • Alkyne Addition: To 1 mL of the mAb solution (1 mg/mL), add 10 equivalents of 5-ethynyl-1-methyl-1H-indazole stock solution. Vortex gently.

  • Scavenger Addition: Add 50 µL of the 100 mM aminoguanidine stock to the mAb mixture[6].

  • Catalyst Addition: Add the pre-formed Cu(II)-THPTA complex (from Phase 1) to the mAb mixture.

  • Initiation: Add 50 µL of the freshly prepared 100 mM sodium ascorbate stock. Flush the headspace of the reaction vial with Argon or Nitrogen gas, seal, and mix by gentle inversion[1].

  • Incubation: Allow the reaction to proceed for 1.5 to 2 hours at room temperature on a slow rotisserie (approx. 30 rpm).

Phase 3: Purification and Self-Validation

Causality: SEC removes the small-molecule catalyst and unreacted alkyne, effectively quenching the reaction. LC-MS provides definitive proof of conjugation via exact mass shift.

  • Purification: Pass the reaction mixture through a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or use a 30 kDa MWCO centrifugal filter to remove copper, THPTA, and unreacted indazole.

  • Validation (LC-MS): Analyze the purified conjugate via intact mass LC-MS.

    • Expected Readout: The CuAAC reaction is a pure cycloaddition; no atoms are lost. You must observe a mass shift ( ΔM ) exactly equal to the molecular weight of 5-ethynyl-1-methyl-1H-indazole (156.18 Da) multiplied by the Degree of Conjugation (DoC).

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 5-ethynyl-1-methyl-1H-indazole — Chemical Substance Information Source: NextSDS URL:[Link]

  • Copper-Catalyzed Tandem Reaction of Terminal Alkynes and Sulfonyl Azides Source: ACS Publications URL:[Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Ethynyl-1-methyl-1H-indazole

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the aqueous behavior of highly lipophilic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the aqueous behavior of highly lipophilic building blocks. 5-Ethynyl-1-methyl-1H-indazole (CAS: 2750562-27-5)[1] is a critical structural motif used in drug discovery and bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, its molecular architecture—a hydrophobic aromatic core, a rigid ethynyl group, and an N1-methyl substitution that actively removes hydrogen-bonding potential[2]—makes it notoriously difficult to solubilize in physiological buffers. This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to overcome these limitations.

Diagnostic Solubility Workflow

SolubilityWorkflow Start Precipitation of 5-ethynyl-1-methyl-1H-indazole App Determine Application Start->App Bio In Vitro / Bioassays App->Bio Biological Click Aqueous CuAAC (Click Chemistry) App->Click Chemical CoSolvent Prepare 10-50 mM DMSO Stock Bio->CoSolvent THPTA Use THPTA Ligand (5:1 Ligand:Cu ratio) Click->THPTA Dilute Dilute in Buffer (Final DMSO < 0.5%) CoSolvent->Dilute Fail1 Still Precipitates? Dilute->Fail1 Ascorbate Add Sodium Ascorbate & Co-solvent (5% DMF) THPTA->Ascorbate Success2 Efficient Click Conjugation Ascorbate->Success2 Success1 Soluble & Bio-compatible Fail1->Success1 No Cyclo Add 10% HP-β-CD or Tween-80 Fail1->Cyclo Yes Cyclo->Success1

Diagnostic workflow for solubilizing 5-ethynyl-1-methyl-1H-indazole in biological and click assays.

Frequently Asked Questions (FAQs)

Q1: Why does 5-ethynyl-1-methyl-1H-indazole immediately crash out of my physiological buffer (pH 7.4)? A1: The insolubility is driven by high crystal lattice energy and a severe lack of polar heteroatoms capable of interacting with water. While a standard indazole ring possesses an N-H group that can act as a hydrogen bond donor, the N1-methylation in your compound eliminates this capability, drastically increasing its lipophilicity[2]. Furthermore, the C5-ethynyl group adds a rigid, hydrophobic extension that forces water molecules to form highly ordered, energetically unfavorable clathrate structures around the molecule.

Q2: Can I use pH adjustment (acidification) to force the compound into solution? A2: No. This is a common misconception. While pH adjustment works well for indazoles containing basic amine substituents (e.g., 6-bromo-1-methyl-1H-indazol-4-amine)[3], 5-ethynyl-1-methyl-1H-indazole lacks any ionizable functional groups at physiological or mildly acidic pH[4]. The N2 nitrogen of the indazole core is exceptionally weakly basic (pKa < 2). Adjusting your buffer pH between 4.0 and 9.0 will not protonate the molecule, and therefore will not improve solubility.

Q3: My compound precipitates the moment I add CuSO4 during aqueous Click Chemistry. How do I prevent this? A3: This precipitation is a chemical artifact, not just a physical solubility issue. In aqueous media, terminal alkynes rapidly coordinate with reduced Cu(I) to form a copper-acetylide intermediate. Without proper stabilization, these intermediates cross-link into highly insoluble, polymeric networks that immediately precipitate[5]. The Solution: You must use a highly water-soluble accelerating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), at a strict 5:1 molar ratio to copper[6]. THPTA acts as a protective shield around the Cu(I) ion, preventing polymeric aggregation while keeping the alkyne reactive in the aqueous phase.

Q4: What is the most reliable co-solvent strategy for cell-based assays without causing cytotoxicity? A4: The industry standard is to prepare a highly concentrated master stock in 100% Dimethyl Sulfoxide (DMSO) and perform serial dilutions so that the final aqueous assay contains < 0.5% DMSO (v/v) [4]. If the compound still precipitates at < 0.5% DMSO, do not increase the solvent concentration, as this will induce cellular stress artifacts. Instead, introduce 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the aqueous buffer. HP-β-CD forms a host-guest inclusion complex, physically encapsulating the hydrophobic indazole core while presenting a hydrophilic exterior to the water.

Quantitative Solubilization Strategies

Use the following table to select the appropriate solubilization agent based on your experimental constraints.

Solubilization AgentRecommended Stock Conc.Max Final Conc. (In Vitro)Mechanism of Action
DMSO 10 - 50 mM< 0.5% (v/v)Disrupts the hydrogen-bond network of water; solvates the lipophilic core[4].
Ethanol 10 - 20 mM< 1.0% (v/v)Co-solvency (Generally less effective than DMSO for methylated indazoles).
HP-β-Cyclodextrin 20% (w/v) in water1 - 5% (w/v)Host-guest encapsulation of the indazole/ethynyl moiety.
THPTA Ligand 50 mM (in water)1 - 5 mMPrevents insoluble Cu(I)-acetylide polymer formation during CuAAC[6].
Tween-80 10% (v/v)< 0.1% (v/v)Micellar solubilization (Surfactant).

Step-by-Step Experimental Protocols

Protocol A: Preparation of Biocompatible Aqueous Working Solutions

Use this protocol for in vitro biological assays to prevent localized nucleation.

  • Stock Preparation: Weigh the precise amount of 5-ethynyl-1-methyl-1H-indazole powder. Add 100% sterile, anhydrous DMSO to achieve a 50 mM concentration. Vortex vigorously until optically clear.

  • Thermal Agitation: If microscopic particulates remain, sonicate the tube in a water bath at 37°C for 5 minutes.

  • Buffer Preparation: Aliquot your target aqueous buffer (e.g., PBS, pH 7.4) into a secondary tube. Ensure the buffer is at room temperature or 37°C (cold buffers drastically reduce the solubility threshold).

  • Dynamic Dilution (Self-Validating Step): Do not slowly drip the DMSO stock into static buffer. You must create a vortex in the aqueous buffer and inject the DMSO stock directly into the center of the vortex.

    • Causality: Slow addition without agitation creates localized zones of high aqueous polarity, triggering instantaneous nucleation and irreversible crystallization of the indazole[4].

  • Control Verification: Always prepare a vehicle control containing the exact same final concentration of DMSO (e.g., 0.5%) to rule out solvent-induced biological artifacts.

Protocol B: Aqueous CuAAC (Click Chemistry) Conjugation

Use this protocol to conjugate the alkyne to an azide-tagged biomolecule in water.

  • Reagent Preparation: Prepare fresh stocks of 20 mM CuSO4 (in water), 50 mM THPTA ligand (in water), and 100 mM Sodium Ascorbate (in water).

  • Catalyst Pre-assembly (Self-Validating Step): In a separate microcentrifuge tube, mix the CuSO4 and THPTA ligand at a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO4 + 10 µL of 50 mM THPTA). Incubate for 5 minutes.

    • Causality: Pre-mixing the copper and ligand before introducing them to the alkyne is non-negotiable. If Cu(II) is reduced to Cu(I) in the presence of the alkyne without the THPTA shield, irreversible formation of insoluble Cu(I)-acetylide polymers will immediately crash your compound out of solution[6].

  • Reaction Assembly: To your reaction vessel containing the aqueous buffer and your azide-tagged biomolecule, add 5-ethynyl-1-methyl-1H-indazole (pre-dissolved in a minimal volume of DMSO or DMF, final organic solvent ~5%).

  • Initiation: Add the pre-assembled Cu/THPTA complex to the reaction vessel. Finally, initiate the reaction by adding Sodium Ascorbate (final concentration 5 mM) to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Allow the reaction to proceed at room temperature for 1–2 hours with gentle agitation.

Sources

Optimization

Improving reaction yield in 5-ethynyl-1-methyl-1H-indazole multi-step synthesis

Welcome to the technical support center for the multi-step synthesis of 5-ethynyl-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the multi-step synthesis of 5-ethynyl-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to navigate the synthetic challenges and improve the reaction yield and purity of this important heterocyclic compound.

Introduction to the Synthetic Challenge

The synthesis of 5-ethynyl-1-methyl-1H-indazole is a multi-step process that requires careful control of reaction conditions to achieve high yields and avoid problematic side reactions. The core challenges often lie in achieving regioselectivity during the N-methylation and iodination steps, and ensuring efficient and clean conversion in the subsequent Sonogashira coupling and deprotection steps. This guide provides a systematic approach to identifying and resolving common issues encountered during this synthesis.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 5-ethynyl-1-methyl-1H-indazole is outlined below. This pathway forms the basis for the subsequent troubleshooting sections.

graph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Indazole [label="1H-Indazole"]; MethylIndazole [label="1-Methyl-1H-indazole"]; IodoIndazole [label="5-Iodo-1-methyl-1H-indazole"]; TMSEthynylIndazole [label="1-Methyl-5-((trimethylsilyl)ethynyl)-1H-indazole"]; FinalProduct [label="5-Ethynyl-1-methyl-1H-indazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Indazole -> MethylIndazole [label=" N-Methylation\n (CH3I, Base) "]; MethylIndazole -> IodoIndazole [label=" Iodination\n (I2, Base) "]; IodoIndazole -> TMSEthynylIndazole [label=" Sonogashira Coupling\n (TMS-acetylene, Pd/Cu cat.) "]; TMSEthynylIndazole -> FinalProduct [label=" TMS Deprotection\n (K2CO3, MeOH) "]; }

Caption: Proposed multi-step synthesis of 5-ethynyl-1-methyl-1H-indazole.

Troubleshooting Guide: A Step-by-Step Approach

This section addresses specific problems you may encounter at each stage of the synthesis.

Step 1: N-Methylation of 1H-Indazole

Issue: Low yield of 1-methyl-1H-indazole and formation of the N-2 isomer.

The N-alkylation of indazoles is a common challenge, often resulting in a mixture of N-1 and N-2 alkylated regioisomers.[1] The ratio of these isomers is highly dependent on the reaction conditions.[1]

Troubleshooting Workflow:

graph "N_Methylation_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield/\nMixture of N-1 & N-2 Isomers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Evaluate Base and Solvent System"]; NaH_THF [label="Use NaH in THF for high N-1 selectivity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; K2CO3_DMF [label="K2CO3 in DMF (may give isomer mixture)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Control Reaction Temperature"]; LowTemp [label="Lower temperature to improve selectivity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification Strategy"]; Column [label="Column chromatography to separate isomers"];

Start -> Base; Base -> NaH_THF; Base -> K2CO3_DMF; Start -> Temp; Temp -> LowTemp; Start -> Purification; Purification -> Column; }

Caption: Troubleshooting workflow for N-methylation of indazole.

Detailed Solutions:

  • Choice of Base and Solvent: This is the most critical factor for controlling regioselectivity.

    • For High N-1 Selectivity: The use of a strong, non-nucleophilic base in an aprotic solvent, such as sodium hydride (NaH) in tetrahydrofuran (THF), has been shown to strongly favor the formation of the N-1 substituted product.[2][3]

    • Alternative Conditions: While potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) is a common system, it may lead to a mixture of isomers.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically more stable 1H-indazole.

  • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography. Their distinct spectroscopic properties, particularly in 1H and 13C NMR, can be used for characterization.

Condition Expected Outcome Reference
NaH in THFHigh N-1 selectivity (>95:5)[2][3]
K2CO3 in DMFMixture of N-1 and N-2 isomers[4]
Step 2: Iodination of 1-Methyl-1H-indazole

Issue: Low yield of 5-iodo-1-methyl-1H-indazole or formation of multiple iodinated products.

Direct iodination of the indazole ring can sometimes lead to a mixture of isomers. The directing effects of the fused benzene ring and the N-methyl group will influence the position of electrophilic substitution.

Troubleshooting & Optimization:

  • Reagent Selection: A common method for iodination is the use of iodine (I₂) in the presence of a base. Potassium hydroxide (KOH) in DMF is an effective system for the iodination of indazoles.

  • Reaction Conditions: The reaction is typically carried out at room temperature. Careful monitoring by thin-layer chromatography (TLC) is crucial to prevent over-iodination.

  • Regioselectivity: For 1-methyl-1H-indazole, iodination is expected to occur preferentially at the 3 or 5-position. Fine-tuning the reaction conditions, such as temperature and reaction time, may be necessary to optimize the yield of the desired 5-iodo isomer.

Step 3: Sonogashira Coupling

Issue: Low or no yield of the coupled product, or significant formation of alkyne homocoupling (Glaser coupling) byproduct.

The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds, but it can be sensitive to various factors.[5]

Troubleshooting Workflow:

graph "Sonogashira_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low/No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Check Catalyst System"]; BaseSolvent [label="Optimize Base and Solvent"]; Glaser [label="Glaser Homocoupling Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Adjust Temperature"];

Start -> Catalyst [label="Is the catalyst active?"]; Catalyst -> { FreshPd [label="Use fresh Pd catalyst"]; FreshCu [label="Use fresh Cu(I) salt"]; Ligand [label="Consider different phosphine ligands"]; } Start -> BaseSolvent [label="Are conditions optimal?"]; BaseSolvent -> { Anhydrous [label="Ensure anhydrous/degassed solvents and base"]; SolventChoice [label="Try different solvents (e.g., THF, DMF, dioxane/Et3N)"]; } Start -> Temp [label="Is the temperature appropriate?"]; Temp -> { IncreaseTemp [label="Increase temperature for less reactive halides"]; }

Glaser -> { CopperFree [label="Switch to a copper-free protocol"]; Degas [label="Thoroughly degas the reaction mixture"]; SlowAddition [label="Slowly add the alkyne"]; } }

Caption: Troubleshooting workflow for Sonogashira coupling.

Detailed Solutions:

  • Catalyst System Integrity:

    • Palladium and copper catalysts can be sensitive to air and moisture.[6] Ensure you are using fresh or properly stored catalysts.

    • For less reactive aryl halides, more electron-rich and bulky phosphine ligands (e.g., XPhos, dppf) may improve the reaction rate.[6]

  • Reaction Conditions:

    • Anhydrous and Degassed: The Sonogashira reaction is typically performed under an inert atmosphere (nitrogen or argon).[5] Solvents and the amine base should be anhydrous and thoroughly degassed to prevent catalyst deactivation and suppress side reactions.[6]

    • Solvent and Base: A variety of solvent and base combinations can be effective. Common systems include triethylamine (which can act as both base and solvent), or a mixture of a solvent like THF, DMF, or dioxane with an amine base.[5][7]

    • Temperature: While many Sonogashira couplings proceed at room temperature, less reactive halides may require heating.[7][8]

  • Minimizing Glaser Homocoupling:

    • The formation of a 1,3-diyne from the homocoupling of two terminal alkyne molecules is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.[1][9]

    • Copper-Free Conditions: If homocoupling is a significant issue, switching to a copper-free protocol is often the most effective solution.[1][5]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[10]

    • Thorough Degassing: Rigorous removal of oxygen is critical to minimize oxidative homocoupling.[1]

Step 4: TMS Deprotection

Issue: Incomplete deprotection or degradation of the product.

The deprotection of the trimethylsilyl (TMS) group is generally a straightforward reaction.

Troubleshooting & Optimization:

  • Mild Basic Conditions: A common and effective method for TMS deprotection is the use of a mild base such as potassium carbonate (K₂CO₃) in methanol (MeOH).[11][12] This reaction is typically fast and clean.

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is another widely used method for TMS deprotection.[12]

  • Monitoring: The reaction can be easily monitored by TLC, as the deprotected alkyne will have a different polarity compared to the silylated starting material.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 5-ethynyl-1-methyl-1H-indazole?

A1: Column chromatography on silica gel is the most common method for purifying the final product and other intermediates in this synthesis. The choice of eluent will depend on the polarity of the compound. For indazole derivatives, mixtures of hexanes and ethyl acetate are often effective.[13]

Q2: I see a lot of black precipitate in my Sonogashira reaction. Is this normal?

A2: The formation of a black precipitate, often referred to as "palladium black," can indicate decomposition of the palladium catalyst. While some color change is normal, excessive blackening, especially early in the reaction, may suggest that the catalyst is not stable under the reaction conditions.[14] This can be caused by the presence of oxygen or impurities. Ensuring a strictly inert atmosphere and using pure, degassed reagents can help to minimize this.[6][14]

Q3: Can I use a different protecting group for the alkyne?

A3: Yes, other protecting groups for terminal alkynes can be used, such as triisopropylsilyl (TIPS). The choice of protecting group may depend on the specific reaction conditions in subsequent steps. TMS is often preferred due to its ease of removal under mild conditions.[12]

Q4: How can I confirm the regiochemistry of the N-methylation and iodination steps?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H and ¹³C) and 2D (such as HMBC and NOESY) techniques, is a powerful tool for unambiguously determining the structure of the isomers formed. For example, in the HMBC spectrum, correlations between the N-methyl protons and the carbons of the indazole ring can help to distinguish between the N-1 and N-2 isomers.[1]

Experimental Protocols

Protocol 1: N-Methylation of 1H-Indazole (N-1 Selective)
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 1H-indazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 5-Iodo-1-methyl-1H-indazole with TMS-acetylene
  • To a flask charged with 5-iodo-1-methyl-1H-indazole (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.) under a nitrogen atmosphere, add anhydrous and degassed triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add (trimethylsilyl)acetylene (1.2 eq.) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: TMS Deprotection
  • To a solution of 1-methyl-5-((trimethylsilyl)ethynyl)-1H-indazole (1.0 eq.) in methanol, add potassium carbonate (0.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

References

  • Common side reactions in the synthesis of indazole-3-carboxamides. - Benchchem.
  • troubleshooting guide for Sonogashira coupling failures - Benchchem.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. Available at: [Link]

  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides - Benchchem.
  • What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes - PMC. Available at: [Link]

  • Sonogashira–Hagihara reactions of halogenated glycals - Beilstein Journals. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. Available at: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. Available at: [Link]

  • Purine and Related Compound Purification Strategies - Teledyne ISCO. Available at: [Link]

  • Sonogashira Coupling Reaction - YouTube. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of 5-ethynyl-1-methyl-1H-indazole

Welcome to the technical support guide for the reversed-phase HPLC purification of 5-ethynyl-1-methyl-1H-indazole (CAS: 2750562-27-5)[1]. This document provides in-depth troubleshooting advice and answers to frequently a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the reversed-phase HPLC purification of 5-ethynyl-1-methyl-1H-indazole (CAS: 2750562-27-5)[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chromatographers, and drug development professionals. Our goal is to empower you with the scientific rationale behind each step, enabling you to develop robust and efficient purification methods.

Understanding the Analyte: 5-ethynyl-1-methyl-1H-indazole

Before diving into troubleshooting, let's consider the structure of our target molecule. It is a heterocyclic compound featuring an indazole core, which contains two nitrogen atoms, making it a weakly basic compound. The presence of the N-methyl group and the ethynyl substituent increases its hydrophobicity compared to the parent indazole. This dual character—a potentially ionizable basic core and hydrophobic regions—is critical to understanding its chromatographic behavior and anticipating challenges like peak tailing on silica-based columns.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during method development and routine purification.

Q1: Why is my 5-ethynyl-1-methyl-1H-indazole peak showing significant tailing?

Answer:

Peak tailing is one ofthe most common peak shape issues in HPLC and is frequently observed with basic compounds like your N-methyl-indazole derivative[2]. The asymmetrical peak shape, where the latter half of the peak is drawn out, can compromise resolution and lead to inaccurate integration[3].

The primary cause is strong, undesirable secondary interactions between the basic nitrogen atoms of your analyte and acidic, ionized silanol groups (Si-O⁻) present on the surface of standard silica-based C18 columns. This interaction is stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tail".

Solutions & Scientific Rationale:

  • Introduce a Mobile Phase Additive: The most effective solution is to suppress the ionization of the silanol groups and/or protonate the analyte.

    • Trifluoroacetic Acid (TFA) or Formic Acid (FA): Adding 0.05-0.1% TFA or FA to your mobile phase (both aqueous and organic components) will lower the pH to approximately 2-3.[4][5] At this low pH, silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing ionic interaction with your basic analyte.[4] Furthermore, the basic nitrogens on the indazole ring will be protonated (R-NH⁺), ensuring a single, consistent ionic state for the analyte, which also contributes to sharper peaks.[5] While both acids are effective, formic acid is generally preferred for mass spectrometry (MS) compatibility as TFA can cause signal suppression.[6][7]

    • Buffer Selection: For better pH control, especially if working near the analyte's pKa, use a buffer with a capacity of at least 20 mM.[2] An ammonium formate buffer adjusted to pH 3-4 can be an excellent MS-compatible choice.[8]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a high-quality, end-capped C18 or a column specifically designed for polar/basic compounds can significantly reduce tailing even without aggressive mobile phase modifiers.

  • Reduce Injection Mass: Overloading the column can saturate the active sites, leading to peak distortion, including tailing or fronting.[9] If you observe that tailing worsens with higher concentrations, try reducing the injection volume or diluting your sample.[10]

Q2: I'm struggling to resolve my target compound from a closely eluting impurity. What's the best strategy?

Answer:

Improving the resolution between two peaks is a central goal of method development. Resolution (Rs) is a function of column efficiency (N), retention factor (k), and selectivity (α). The most impactful changes are typically those that affect selectivity—the fundamental difference in how the two compounds interact with the stationary and mobile phases.

Solutions & Scientific Rationale:

  • Optimize the Gradient Slope: This is the most powerful tool for improving resolution in a gradient method.

    • Shallow Gradient: A slower, or "shallower," gradient (e.g., increasing the organic phase by 0.5-1% per minute instead of 5% per minute) gives the analytes more time to interact with the stationary phase.[11][12] This amplifies small differences in their hydrophobicity, leading to better separation. The key is to apply this shallow gradient specifically in the elution window of your target compound and the impurity.[11]

    • Step Gradient: A step gradient involves a series of isocratic holds at specific solvent compositions.[13] This can be highly effective if you know the approximate organic percentage where the critical pair elutes. By holding the mobile phase composition constant in this region, you maximize the separation.[13]

  • Change the Organic Solvent: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they have different properties that affect selectivity.

    • Acetonitrile vs. Methanol: Acetonitrile is aprotic and generally has a lower viscosity, which can lead to higher efficiency. Methanol is a protic solvent and can engage in hydrogen bonding interactions. If your target and impurity have different hydrogen bonding capabilities, switching from acetonitrile to methanol (or vice versa) can alter their relative retention times and improve resolution.

  • Adjust the Mobile Phase pH: If the impurity has acidic or basic properties different from your target compound, a small change in pH can alter the ionization state of one compound more than the other, leading to a significant shift in retention and improved selectivity.

Q3: My retention times are drifting from one run to the next. What are the likely causes?

Answer:

Inconsistent retention times are a critical issue, especially in a quality control environment, as they can lead to misidentification of peaks. The problem usually stems from a lack of system stability or consistency in the mobile phase.

Solutions & Scientific Rationale:

  • Ensure Proper Column Equilibration: This is the most common cause of retention time drift in gradient HPLC. The column must be fully returned to the initial mobile phase conditions before the next injection. A common rule of thumb is to re-equilibrate for at least 10 column volumes.[14] If your equilibration time is too short, the stationary phase will not be in a consistent state at the start of each run, causing retention to shift.

  • Check Mobile Phase Composition:

    • Evaporation: Organic solvents are more volatile than water. If mobile phase reservoirs are not properly covered, the organic component can evaporate over time, increasing the polarity of the mobile phase and causing retention times to increase.[15]

    • Inaccurate Mixing: If preparing mobile phases manually, ensure you are measuring components separately by volume before mixing to account for volume contraction.[16] Using an HPLC system with a reliable pump and mixer is crucial for reproducible gradient formation.

  • Control Column Temperature: Column temperature directly affects mobile phase viscosity and the kinetics of analyte partitioning.[17][18] Without a column oven, fluctuations in ambient lab temperature can cause retention times to drift. Using a thermostatted column compartment set to a stable temperature (e.g., 30-40 °C) is essential for reproducibility.

Q4: The system backpressure is suddenly much higher than normal. How do I diagnose and fix this?

Answer:

A sudden increase in backpressure is a sign of a blockage somewhere in the flow path.[19][20] Systematically isolating the source of the clog is the key to resolving the issue without damaging the column.[21]

Troubleshooting Workflow:

The following diagram illustrates a systematic approach to identifying the source of high backpressure.

High_Backpressure_Troubleshooting Start High Backpressure Observed Disconnect_Detector Disconnect Column from Detector Measure System Pressure Start->Disconnect_Detector Pressure_Normal_1 Pressure Normal? Disconnect_Detector->Pressure_Normal_1 Column_Clogged Problem is the Column (Clogged Inlet Frit) Pressure_Normal_1->Column_Clogged Yes Pressure_High_1 Pressure Still High Pressure_Normal_1->Pressure_High_1 No Disconnect_Injector Disconnect Tubing Between Injector and Column Pressure_High_1->Disconnect_Injector Pressure_Normal_2 Pressure Normal? Disconnect_Injector->Pressure_Normal_2 Tubing_Clogged Problem is Tubing Between Injector and Column Pressure_Normal_2->Tubing_Clogged Yes Pressure_High_2 Pressure Still High Pressure_Normal_2->Pressure_High_2 No System_Component_Clogged Problem is in Injector, Pump, or Tubing Before Injector Pressure_High_2->System_Component_Clogged

Caption: Systematic workflow for isolating the source of high backpressure.

Common Causes and Solutions:

  • Column Frit Blockage: The most common cause is the accumulation of particulate matter from the sample or mobile phase on the inlet frit of the column.[18][21]

    • Solution: First, try back-flushing the column (disconnect it from the detector and reverse the flow direction) at a low flow rate. If this doesn't work, the frit may need to be replaced.

    • Prevention: Always filter your samples with a 0.22 or 0.45 µm syringe filter before injection and use HPLC-grade solvents.[16][18] Employing a guard column or an in-line filter is a highly recommended and cost-effective way to protect your analytical column.[17]

  • Buffer Precipitation: If you are using a buffered mobile phase and your gradient goes to a very high percentage of organic solvent (especially acetonitrile), the buffer salts can precipitate out of solution and clog the system.[20]

    • Solution: Flush the system with warm water (ensure no column is installed) to redissolve the salts.

    • Prevention: Ensure your buffer concentration is soluble across the entire gradient range.

Q5: I am seeing small "ghost peaks" in my blank injections. What is causing this sample carryover?

Answer:

Carryover occurs when a small amount of sample from a previous injection is unintentionally introduced into a subsequent run.[22] It is a major problem for trace analysis and can lead to false positive results. The most common sources are the autosampler needle, injection valve, and column.

Solutions & Scientific Rationale:

  • Optimize the Autosampler Needle Wash: The autosampler needle is a primary culprit. Residual sample can adhere to the inner or outer surface.

    • Use a Stronger Wash Solvent: The wash solvent should be strong enough to fully dissolve your analyte. A good starting point is a solvent mixture that matches the strongest point of your gradient (e.g., 95% acetonitrile). For basic compounds like yours, adding a small amount of acid (e.g., 0.1% formic acid) to the wash solvent can help remove adsorbed analyte from metal surfaces.[23]

    • Use a Dual-Solvent Wash: Many modern autosamplers allow for two wash solvents. A sequence using an organic-rich solvent followed by a weaker solvent (like the initial mobile phase) can be very effective.[22]

  • Prevent Column Carryover: Highly retained impurities from a previous sample can slowly elute in subsequent runs, appearing as broad ghost peaks.

    • Implement a Column Wash Step: At the end of your gradient, add a high-organic hold (e.g., 95-100% B) for several column volumes to elute any strongly retained compounds before re-equilibrating.[9]

  • Check for Hardware Issues: Worn injector seals or poorly seated fittings can create small voids where sample can be trapped and slowly bleed out in later injections.[9] Regular preventive maintenance of the injector is crucial.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions (column, mobile phase) for purifying 5-ethynyl-1-methyl-1H-indazole?

Answer:

A logical starting point for method development balances retention, resolution, and efficiency. Based on the moderately polar and basic nature of the analyte, the following conditions are recommended:

ParameterRecommendationRationale
Column C18, 2.7-5 µm, 4.6 x 150 mmC18 is the standard for reversed-phase and provides good hydrophobic retention. A high-purity, end-capped column is essential to minimize peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures good peak shape by suppressing silanol interactions.[5] Formic acid is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides good peak shape and lower backpressure compared to methanol.
Scouting Gradient 5% to 95% B over 15 minutesA broad "scouting" gradient is the best way to determine the approximate elution conditions for your compound and any impurities in a single run.[14][24]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces mobile phase viscosity.[18]
Detection UV, ~254 nm or ~280 nmIndazole systems typically have strong UV absorbance. A DAD/PDA detector will allow you to identify the absorbance maximum.
Q2: How do I properly prepare and handle my HPLC mobile phases?

Answer:

Proper mobile phase preparation is critical for reproducible results and preventing system problems.[16]

Best Practices:

  • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and fresh, high-purity water (e.g., Milli-Q or equivalent).[16][20] Lower grade solvents can introduce contaminants that cause baseline noise and column fouling.

  • Filter All Aqueous Components: Filter aqueous mobile phases and buffers through a 0.22 or 0.45 µm membrane filter to remove particulates and prevent microbial growth.[16][25]

  • Degas Thoroughly: Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise. Degas mobile phases using an inline degasser, sonication, or helium sparging.

  • Prepare Freshly: Aqueous and buffered mobile phases should be prepared fresh daily to prevent microbial growth.[15][20] Never top off an old bottle with a fresh batch; always use a clean reservoir.[15]

  • Store Properly: Store solvents in appropriate glass or solvent-safe containers, tightly sealed to prevent evaporation and contamination.[15]

Part 3: Protocols & Workflows

Protocol 1: Step-by-Step Gradient Method Development

This protocol outlines a systematic approach to developing a robust gradient method starting from the initial scouting run.

Gradient_Development_Workflow cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Scouting 1. Perform Scouting Run (e.g., 5-95% B in 15 min) Analyze 2. Identify Elution Time (tR) of Target Peak Scouting->Analyze Set_Range 3. Set Narrower Gradient Range (Start ~5% below elution, End ~5% above) Analyze->Set_Range Calculate_Slope 4. Calculate Optimal Gradient Time (tG) (Aim for k* between 2-10) Set_Range->Calculate_Slope Refine 5. Refine Gradient (Adjust slope to improve resolution of critical pairs) Calculate_Slope->Refine Add_Wash 6. Add High-Organic Wash Step (e.g., 95% B for 3 min) Refine->Add_Wash Set_Equilibration 7. Set Re-equilibration Time (≥10 column volumes) Add_Wash->Set_Equilibration Final_Method Final Optimized Method Set_Equilibration->Final_Method

Caption: Workflow for systematic HPLC gradient method development.

Detailed Steps:

  • Perform Scouting Run: Use the recommended starting conditions from FAQ Q1. This initial run will show you where your compound of interest and any major impurities elute.[14]

  • Analyze Results: Note the retention time (tR) and the approximate %B at which your target peak elutes.

  • Narrow the Gradient Range: To improve resolution, focus the gradient around your target. For example, if your peak eluted at 10 minutes in a 15-minute 5-95% gradient (approx. 65% B), a good starting point for your optimized method would be a gradient from 40% to 75% B.

  • Optimize the Gradient Time (Slope): The goal is to adjust the gradient time (tG) to achieve optimal resolution. A good starting point is to aim for a gradient retention factor (k*) between 2 and 10. A shallower slope (longer tG) increases resolution but also run time.[26]

  • Refine the Method: Inject your sample with the new, narrower gradient. If resolution between your target and a critical impurity is still insufficient, further decrease the slope (increase the time) of the gradient.

  • Add Wash and Equilibration Steps: Once the separation is optimized, add a high-organic wash step after the final elution to clean the column. Follow this with a sufficient re-equilibration step at the initial conditions to ensure reproducibility.

References

  • Welch Materials. (n.d.). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved March 26, 2026, from Welch Materials website. [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. Retrieved March 26, 2026, from Phenomenex website. [Link]

  • Restek Corporation. (n.d.). Diagnosing and Preventing High Back Pressure in LC Systems. Retrieved March 26, 2026, from Restek website. [Link]

  • ALWSCI. (n.d.). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved March 26, 2026, from ALWSCI website. [Link]

  • YMC. (n.d.). Troubleshooting for Increased Pressure. Retrieved March 26, 2026, from YMC website. [Link]

  • Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Retrieved March 26, 2026, from Mastelf website. [Link]

  • Lab Manager. (2018, October 11). Minimizing HPLC Carryover. Retrieved March 26, 2026, from Lab Manager website. [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved March 26, 2026, from Chromatography Online website. [Link]

  • NextSDS. (n.d.). 5-ethynyl-1-methyl-1H-indazole — Chemical Substance Information. Retrieved March 26, 2026, from NextSDS website. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved March 26, 2026, from Waters website. [Link]

  • Phenomenex. (n.d.). HPLC Column Backpressure: Causes and Impact. Retrieved March 26, 2026, from Phenomenex website. [Link]

  • Restek Corporation. (2020, October 27). Diagnosing and Preventing High Back Pressure in LC Systems. Retrieved March 26, 2026, from Restek website. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved March 26, 2026, from Chromatography Online website. [Link]

  • SilcoTek. (2017, October 6). How to Prevent HPLC Tubing Corrosion, Carryover and Contamination. Retrieved March 26, 2026, from SilcoTek website. [Link]

  • Chrom Tech. (n.d.). How to Reduce HPLC Column Backpressure. Retrieved March 26, 2026, from Chrom Tech website. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved March 26, 2026, from Phenomenex website. [Link]

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved March 26, 2026, from Waters website. [Link]

  • Chromatography Forum. (2008, October 26). the role of TFA on Reverse phase chromatography?. Retrieved March 26, 2026, from Chromatography Forum website. [Link]

  • Biotage. (2023, February 2). How to Monitor and Prevent Sample Carryover during Method Development. Retrieved March 26, 2026, from Biotage website. [Link]

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  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved March 26, 2026, from Resolian website. [Link]

  • Waters Corporation. (n.d.). Reducing carryover. Retrieved March 26, 2026, from Waters website. [Link]

  • Waters Corporation. (n.d.). What are some tips for making up my mobile phase?. Retrieved March 26, 2026, from Waters website. [Link]

  • Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved March 26, 2026, from Separation Science website. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved March 26, 2026, from Chromatography Online website. [Link]

  • AZoM. (2023, October 11). How to correctly do Step Gradients?. Retrieved March 26, 2026, from AZoM website. [Link]

  • Reddit. (2023, July 25). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). Retrieved March 26, 2026, from Reddit website. [Link]

  • LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved March 26, 2026, from Chromatography Online website. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved March 26, 2026, from Biotage website. [Link]

  • Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step. Retrieved March 26, 2026, from YouTube website. [Link]

  • ACS Publications. (2022, December 8). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Retrieved March 26, 2026, from ACS Publications website. [Link]

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  • Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved March 26, 2026, from Molnar Institute website. [Link]

  • Pure Synth. (n.d.). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Retrieved March 26, 2026, from Pure Synth website. [Link]

  • Welch Materials. (n.d.). Gradient Optimization in HPLC. Retrieved March 26, 2026, from Welch Materials website. [Link]

  • Bitesize Bio. (n.d.). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved March 26, 2026, from Bitesize Bio website. [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved March 26, 2026, from Mastelf website. [Link]

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Sources

Optimization

Technical Support Center: Mitigating Copper Catalyst Toxicity in Cell-Based Assays Using 5-ethynyl-1-methyl-1H-indazole

Introduction Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting strategies for reducing the cytotoxicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting strategies for reducing the cytotoxicity of copper catalysts in cell-based assays, with a specific focus on the application of 5-ethynyl-1-methyl-1H-indazole. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for bioconjugation.[1][2] However, the inherent toxicity of the copper(I) catalyst presents a significant challenge for applications in living systems.[3][4][5][6][7] This document will equip you with the knowledge to navigate these challenges, ensuring the integrity of your cellular experiments while leveraging the power of CuAAC.

The Challenge: Copper-Induced Cytotoxicity

The primary obstacle in applying CuAAC to live cells is the toxicity of the copper(I) catalyst.[3][5][6][7] This toxicity stems from the generation of reactive oxygen species (ROS) through copper-catalyzed reduction of molecular oxygen.[3] ROS can inflict damage upon crucial cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis or programmed cell death.[3]

Visualizing the Mechanism of Copper-Induced Cytotoxicity

cluster_0 Cellular Environment Cu_II Cu(II) Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Ascorbate (Reducing Agent) Ascorbate->Cu_I ROS Reactive Oxygen Species (ROS) Cu_I->ROS Catalyzes O2 O₂ O2->ROS Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage Causes Apoptosis Apoptosis Cell_Damage->Apoptosis Leads to cluster_0 Experimental Workflow Start Start: Metabolically Labeled Cells Wash_1 Wash with DPBS Start->Wash_1 Prepare_Click_Mix Prepare 'Click-Mix' (on ice) Wash_1->Prepare_Click_Mix Incubate Incubate with Cells Prepare_Click_Mix->Incubate Wash_2 Wash with DPBS Incubate->Wash_2 Analyze Downstream Analysis (e.g., Imaging) Wash_2->Analyze

Caption: A streamlined workflow for live-cell CuAAC labeling experiments.

Conclusion

The successful application of copper-catalyzed click chemistry in living systems hinges on the effective management of copper-induced cytotoxicity. By understanding the underlying mechanisms of toxicity and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can confidently employ 5-ethynyl-1-methyl-1H-indazole and other click-compatible probes in their cell-based assays. The careful selection of copper-chelating ligands, optimization of reaction conditions, and rigorous assessment of cell viability are paramount to achieving reliable and reproducible results.

References

  • ResearchGate. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Berkeley Lab News Center. (2011). Click Chemistry With Copper - A Biocompatible Version. Retrieved from [Link]

  • Beilstein Journals. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper-free click chemistry. Retrieved from [Link]

  • ResearchGate. (2026). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Retrieved from [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • American Chemical Society Publications. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. Retrieved from [Link]

  • MDPI. (2025). Evaluation of Copper-Induced Cytotoxicity and Transcriptomic Change Using a RTgill-W1 Cell Line as an Alternative Replacing Fish Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Size-Specific Copper Nanoparticle Cytotoxicity Varies between Human Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Cellular mechanisms of copper neurotoxicity in human, differentiated neurons. Retrieved from [Link]

  • ResearchGate. (n.d.). Exposure to Cu(II) induces cell death. A Cell viability was examined by.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The growth inhibitory effects of cadmium and copper on the MDA-MB468 human breast cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of live-cell and fixed-cell CuAAC labeling protocols. Rat.... Retrieved from [Link]

  • American Chemical Society Publications. (2021). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]

  • bioRxiv. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cu2+ selective chelators relieve copper-induced oxidative stress in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cu2+ selective chelators relieve copper-induced oxidative stress in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ScienceDirect. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

  • NextSDS. (n.d.). 5-ethynyl-1-methyl-1H-indazole — Chemical Substance Information. Retrieved from [Link]

  • Springer. (2026). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Incomplete Click Conjugation with 5-Ethynyl-1-methyl-1H-indazole

Welcome to the Bioconjugation Technical Support Center. As researchers and drug development professionals, you rely on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for its bioorthogonality and high yields.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As researchers and drug development professionals, you rely on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for its bioorthogonality and high yields. However, when working with N-heterocyclic alkynes like 5-ethynyl-1-methyl-1H-indazole , standard click protocols frequently fail, resulting in stalled kinetics and incomplete conjugation.

This guide deconstructs the chemical causality behind these failures, providing you with mechanistic insights, diagnostic workflows, and self-validating protocols to rescue your bioconjugation yields.

Mechanistic Context: Why Does 5-Ethynyl-1-methyl-1H-indazole Fail?

Standard CuAAC protocols assume the alkyne is an inert participant until it forms the copper-acetylide intermediate. However, 5-ethynyl-1-methyl-1H-indazole actively interferes with the catalytic cycle through two primary mechanisms:

  • Catalyst Sequestration (The Thermodynamic Sink): The indazole core contains a pyrazole-like nitrogen (N2) with a highly accessible lone pair. This nitrogen strongly competes with your accelerating ligands (e.g., THPTA, TBTA) to coordinate Cu(I) and Cu(II) ions. This off-target coordination creates a "dead-end" complex, stripping the active catalyst from the cycle and preventing it from activating the 5-ethynyl group[1].

  • Hydrophobic Collapse: With a planar, aromatic structure, this compound exhibits poor aqueous solubility. In standard biological buffers, it undergoes hydrophobic collapse, burying the ethynyl reactive handles in micellar aggregates and rendering them physically inaccessible to both the azide and the catalyst[2].

Mechanism Cu Active Cu(I) Catalyst Seq Indazole-Cu(I) Sequestration (Catalyst Sink) Cu->Seq Acetylide Cu-Acetylide Intermediate Cu->Acetylide + Alkyne Alkyne 5-ethynyl-1-methyl-1H-indazole Alkyne->Seq N2-coordination Alkyne->Acetylide Azide Azide Partner Product 1,2,3-Triazole Conjugate Azide->Product Acetylide->Product + Azide Product->Cu Catalyst Release

Figure 1: CuAAC pathway showing competitive Cu(I) sequestration by the indazole core.

Diagnostic FAQs: Identifying the Root Cause

Q: My reaction stalls at 20% conversion even after 24 hours. Should I just add more copper catalyst? A: No. Simply adding more CuSO₄ often exacerbates the issue by inducing protein precipitation or causing oxidative damage via reactive oxygen species (ROS)[3]. Instead, you must increase the ligand-to-copper ratio. Standard protocols use a 1:1 or 2:1 ratio, but for strongly coordinating substrates like indazoles, a is strictly required to outcompete the indazole nitrogens and keep the catalyst active[4]. If biological sequestration is also suspected, adding trace Zn²⁺ can competitively bind the biological sinks, liberating Cu(I) for the click reaction[5].

Q: The reaction mixture becomes slightly turbid when I add the 5-ethynyl-1-methyl-1H-indazole stock. Is this causing the incomplete conjugation? A: Yes. Turbidity indicates product insolubility or substrate aggregation[4]. CuAAC kinetics are strictly concentration-dependent; if your alkyne precipitates, the effective molarity drops to near zero. To resolve this, transition to solvating conditions by incorporating 10-20% DMSO or DMF into your reaction buffer, ensuring the alkyne remains fully solvated[2].

Q: How do I build a self-validating system to isolate whether the alkyne, the azide, or the catalyst is the actual point of failure? A: Never troubleshoot a dark reaction blindly. Implement a diagnostic control using a model compound. React your azide with an excess of a highly soluble, unhindered model alkyne (e.g., propargyl alcohol)[2]. Alternatively, use a to test the reactivity of your 5-ethynyl-1-methyl-1H-indazole[5]. If the model reaction proceeds to 100% completion, your catalyst and azide are functional, confirming the indazole core's solubility or sequestration is the culprit.

Troubleshooting Workflow

Workflow Start Incomplete Conjugation CheckSol Check Solubility (Is mixture turbid?) Start->CheckSol SolBad Add 10-20% DMSO/DMF CheckSol->SolBad Yes SolGood Check Catalyst State (Is Cu sequestered?) CheckSol->SolGood No CatBad Increase THPTA:Cu to 5:1 Add fresh Ascorbate SolGood->CatBad Suspected CatGood Assess Kinetics SolGood->CatGood Active Steric Increase Temp to 40°C Extend Time CatGood->Steric

Figure 2: Troubleshooting workflow for resolving incomplete CuAAC bioconjugation.

Quantitative Optimization Matrix

To successfully conjugate 5-ethynyl-1-methyl-1H-indazole, standard parameters must be aggressively modified. Use the following data matrix to adjust your reaction conditions:

ParameterStandard CuAACOptimized for Indazole-AlkynesMechanistic Rationale
Ligand:Cu Ratio 1:1 to 2:15:1 (THPTA:Cu) High ligand excess outcompetes the indazole N2 lone pair for Cu(I) coordination[4].
Co-Solvent 0 - 5% DMSO10 - 20% DMSO Prevents hydrophobic collapse and micellization of the planar indazole core[2].
Cu Pre-complexation OptionalMandatory (5 min) Ensures Cu is fully shielded by THPTA before exposure to the competitive indazole sink.
Catalyst Loading 50 - 100 µM250 µM Overcomes baseline sequestration threshold to maintain a kinetically viable pool of active Cu(I)[2].

Validated Experimental Protocols

Protocol A: Optimized CuAAC Bioconjugation for N-Heterocyclic Alkynes

Rationale: This protocol utilizes a high ligand-to-copper ratio and deliberate order-of-addition to prevent indazole-mediated catalyst sequestration.

Step 1: Reagent Preparation Prepare fresh stock solutions to prevent degradation.

  • 5-ethynyl-1-methyl-1H-indazole: 100 mM in anhydrous DMSO.

  • Azide-partner: 100 mM in aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).

  • CuSO₄·5H₂O: 20 mM in strictly deionized water.

  • THPTA Ligand: 100 mM in deionized water.

  • Sodium Ascorbate: 100 mM in deionized water (Must be prepared immediately before use to prevent oxidation)[4].

Step 2: Catalyst Pre-complexation (Critical Step) In a separate microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 25 µL of 100 mM THPTA. Incubate at room temperature for 5 minutes. Causality: Pre-forming the Cu-THPTA complex structurally shields the copper, preventing the indazole from immediately sequestering free metal ions upon introduction.

Step 3: Reaction Assembly

  • To the main reaction vial, add the azide-partner (final conc. 100 µM).

  • Add 5-ethynyl-1-methyl-1H-indazole (final conc. 200 µM). Ensure the final DMSO concentration of the total volume is between 10-20% to maintain solubility.

  • Add the pre-complexed CuSO₄/THPTA mixture (final Cu conc. 250 µM, THPTA conc. 1.25 mM).

Step 4: Initiation & Incubation

  • Add sodium ascorbate (final conc. 5 mM) to initiate the reduction of Cu(II) to active Cu(I).

  • Degas the vial with Argon for 1 minute, seal, and incubate at room temperature (or 40°C if sterically hindered) for 2 to 12 hours with gentle agitation[6].

Protocol B: Diagnostic Fluorogenic "Click" Test

Rationale: This self-validating protocol isolates the variable of alkyne reactivity from the rest of the system using an immediate optical readout.

  • Substitute your experimental azide with a fluorogenic coumarin azide (e.g., 3-azido-7-hydroxycoumarin) at a final concentration of 100 µM[5].

  • React with 5-ethynyl-1-methyl-1H-indazole under the optimized conditions outlined in Protocol A.

  • Monitor fluorescence (Excitation: ~404 nm, Emission: ~477 nm).

    • Result A (Increasing Fluorescence): Confirms the alkyne is accessible, reactive, and the catalyst is functioning.

    • Result B (Flat Fluorescence): Confirms the indazole is completely sequestering the catalyst or has precipitated out of solution.

References

  • [4] Benchchem Technical Support. Troubleshooting low yield in copper-catalyzed click reactions. 4

  • [6] Benchchem Technical Support. Troubleshooting guide for copper-catalyzed click chemistry reactions. 6

  • [2] Current Protocols in Chemical Biology (Jena Bioscience). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. 2

  • [3] National Institutes of Health (PMC). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. 3

  • [5] SciSpace. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. 5

  • [1] MDPI. Beyond Self-Assembly: Bioorthogonal 'Click' Chemistry Strategies for Robust Electrochemical Interfaces in Wearable Biosensors. 1

Sources

Optimization

Technical Support Center: Stabilizing 5-Ethynyl-1-methyl-1H-indazole in DMSO for Long-Term Storage

Welcome to the technical support and troubleshooting guide for 5-ethynyl-1-methyl-1H-indazole . This compound is a highly valuable terminal alkyne building block widely used in click chemistry (CuAAC), kinase inhibitor s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 5-ethynyl-1-methyl-1H-indazole . This compound is a highly valuable terminal alkyne building block widely used in click chemistry (CuAAC), kinase inhibitor synthesis, and bioorthogonal tagging. However, its structural features—specifically the electron-rich indazole core and the reactive terminal ethynyl group—make it highly susceptible to degradation when stored improperly in dimethyl sulfoxide (DMSO).

This guide provides researchers and drug development professionals with the mechanistic causality behind these stability issues and a self-validating protocol to ensure absolute chemical integrity during long-term experimental workflows.

Mechanistic Insights: Why Does Degradation Occur?

To stabilize a compound, you must first understand how it degrades. 5-ethynyl-1-methyl-1H-indazole faces two primary kinetic degradation pathways when dissolved in DMSO:

  • Moisture-Driven Hydration : DMSO is extremely hygroscopic and rapidly absorbs atmospheric moisture upon exposure to air[1]. When water is introduced into the DMSO matrix, the terminal alkyne can undergo Markovnikov hydration, converting the ethynyl group into a methyl ketone[2].

  • Oxidative Homocoupling (Glaser Coupling) : Terminal alkynes are prone to oxidative dimerization. In the presence of dissolved oxygen and trace metal impurities (often introduced via non-sterile stainless steel syringe needles), the alkyne undergoes a Glaser-type homocoupling to form a conjugated 1,4-disubstituted 1,3-diyne[3].

Degradation Compound 5-Ethynyl-1-methyl-1H-indazole Moisture + H2O (DMSO Hygroscopicity) Compound->Moisture Oxygen + O2 / Trace Metals Compound->Oxygen Hydration Markovnikov Hydration Moisture->Hydration Homocoupling Glaser Homocoupling Oxygen->Homocoupling Ketone Methyl Ketone Degradant Hydration->Ketone Diyne 1,3-Diyne Dimer Homocoupling->Diyne

Mechanistic degradation pathways of 5-ethynyl-1-methyl-1H-indazole in DMSO.

Troubleshooting & FAQs

Q1: Why does my stock solution turn yellow or brown over time? A: A shift in color typically indicates oxidative homocoupling of the terminal alkyne. The resulting 1,3-diyne dimer has an extended conjugated π -system, which absorbs light in the visible spectrum, leading to a yellow/brown appearance[3]. To prevent this, solutions must be prepared in degassed DMSO and stored under an inert argon atmosphere.

Q2: How does freeze-thaw cycling affect the stability of this compound? A: DMSO has a relatively high freezing point of 18.5 °C, meaning it solidifies in standard laboratory refrigerators[4]. When a cold, frozen vial is opened to ambient air, atmospheric moisture instantly condenses onto the frozen solvent[1]. This repeated introduction of water drives the hydration of the alkyne into a ketone[2]. You must aliquot your solutions to avoid freeze-thaw cycles.

Q3: What grade of DMSO is required for long-term storage? A: You must use Anhydrous, Septum-Sealed DMSO (≥99.9% purity) . Standard biological-grade DMSO often contains trace water and dissolved oxygen, which act as immediate catalysts for degradation.

Q4: How can I validate the integrity of my stored stock solution? A: This protocol is designed as a self-validating system. Before using an older stock solution in a critical assay, run a quick 1 H-NMR or LC-MS. The disappearance of the terminal alkyne proton (typically a singlet around δ 3.0–3.5 ppm) or the appearance of a methyl ketone signal confirms degradation. If the alkyne proton integrates perfectly with the indazole methyl group ( δ ~4.0 ppm), the system remains intact.

Quantitative Stability Data

The following table summarizes the expected shelf life of 5-ethynyl-1-methyl-1H-indazole under various DMSO storage conditions.

Storage ConditionAtmosphereSolvent GradeExpected Shelf LifePrimary Degradation Risk
25 °C (Benchtop) Ambient AirStandard< 24 HoursOxidation (Glaser homocoupling)
4 °C (Fridge) Ambient AirStandard1–2 WeeksMoisture condensation (Hydration)
-20 °C (Freezer) ArgonAnhydrous3–6 MonthsSlow oxidation / Trace hydration
-80 °C (Ultra-low) ArgonAnhydrous> 12 Months None (Kinetic arrest)

Step-by-Step Methodology: Preparation and Storage Protocol

To ensure absolute chemical stability, follow this strict handling protocol.

Step 1: Solvent Preparation

  • Procure anhydrous DMSO (water content <0.005%) sealed under an inert atmosphere.

  • Sparge the DMSO with high-purity Argon gas for 15 minutes to displace any dissolved oxygen. Do not use stainless steel needles for sparging, as trace iron/copper can catalyze alkyne coupling; use PEEK or PTFE tubing.

Step 2: Dissolution

  • Weigh the solid 5-ethynyl-1-methyl-1H-indazole inside a glovebox or under a steady stream of Argon.

  • Add the degassed, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex gently until completely dissolved. The solution should be perfectly clear and colorless.

Step 3: Aliquoting

  • Dispense the master stock into single-use amber glass vials . The amber glass protects the electron-rich indazole core from photo-oxidative degradation.

  • Purge the headspace of each vial with Argon before immediately capping with a PTFE-lined airtight septum.

Step 4: Storage and Thawing

  • Flash-freeze the aliquots in liquid nitrogen to rapidly arrest any kinetic reactions, then transfer them immediately to a -80 °C freezer .

  • Critical Thawing Step: When retrieving an aliquot, allow the vial to equilibrate completely to room temperature (approx. 30 minutes) before breaking the seal. Opening a cold vial will draw atmospheric moisture into the hygroscopic DMSO.

Workflow Start Anhydrous DMSO Degas Degas (Ar/N2) Start->Degas Dissolve Dissolve Compound Degas->Dissolve Aliquot Aliquot (Amber Vials) Dissolve->Aliquot Freeze Store at -80°C Aliquot->Freeze Thaw Equilibrate to RT Freeze->Thaw

Optimal workflow for the preparation and long-term storage of alkyne stock solutions.

References

  • Title: In situ DMSO hydration measurements of HTS compound libraries Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Recent advances and applications of Glaser coupling employing greener protocols Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Hydration and Oxymercuration of Alkynes Source: Master Organic Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 5-ethynyl-1-methyl-1H-indazole compound purity using LC-MS/MS

Title: Beyond the 99% Threshold: Validating the Purity of 5-ethynyl-1-methyl-1H-indazole via LC-MS/MS and Orthogonal Techniques Executive Summary In modern drug development and click-chemistry applications, 5-ethynyl-1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond the 99% Threshold: Validating the Purity of 5-ethynyl-1-methyl-1H-indazole via LC-MS/MS and Orthogonal Techniques

Executive Summary

In modern drug development and click-chemistry applications, 5-ethynyl-1-methyl-1H-indazole (CAS: 2750562-27-5) serves as a critical synthetic intermediate[1]. Because the terminal alkyne moiety is highly reactive, the compound is susceptible to synthetic byproducts and degradation pathways (such as alkyne hydration). In high-precision research, a standard "99% purity" claim based solely on High-Performance Liquid Chromatography (HPLC) is often insufficient, as it leaves researchers blind to co-eluting, non-UV-active impurities[2].

As a Senior Application Scientist, I advocate for a self-validating, orthogonal approach. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against HPLC-UV and quantitative Nuclear Magnetic Resonance (qNMR), providing the mechanistic causality and experimental protocols required to definitively validate the purity of 5-ethynyl-1-methyl-1H-indazole.

The Analytical Triad: Comparative Methodologies

To eliminate "chemical variance" in downstream assays, purity validation must interrogate the molecule from multiple physical dimensions[2].

HPLC-UV: The Quantitative Yardstick

HPLC-UV is the industry standard for bulk purity quantification, calculating the Area Under the Curve (AUC) of chromatographic peaks[2]. However, it operates on a critical assumption: that all impurities absorb UV light at the monitored wavelength and resolve cleanly from the main peak. For indazole derivatives, structurally similar isomers often co-elute, leading to falsely elevated purity percentages[3].

LC-MS/MS: The Qualitative Fingerprint & Trace Detector

While HPLC dictates how much of a substance is present, LC-MS/MS dictates exactly what that substance is[2]. By coupling chromatographic separation with tandem mass spectrometry, LC-MS/MS acts as a dual-filter system. It isolates the specific mass-to-charge ratio (m/z) of 5-ethynyl-1-methyl-1H-indazole and fragments it to reveal a unique structural fingerprint[4]. This technique is unparalleled for detecting trace-level impurities (<0.01%) and identifying degradation products, such as the hydration of the ethynyl group to a methyl ketone.

qNMR: The Absolute Structural Truth

Quantitative NMR (qNMR) provides an absolute, standard-free measurement of purity by integrating atom-specific chemical shifts against an internal standard[3]. While it lacks the trace-level sensitivity of LC-MS/MS, it is the ultimate arbiter for resolving structural isomers that MS/MS cannot easily differentiate[5].

Quantitative Data Showdown

The following table summarizes the comparative performance of these three modalities for indazole derivative purity validation.

Analytical FeatureHPLC-UVLC-MS/MSqNMR
Primary Objective Bulk quantification (AUC)Identity confirmation & trace impurity profilingAbsolute structural truth & purity
Sensitivity (LOD) ~0.05 – 0.1% (w/w)<0.001% (w/w) ~1.0 – 2.0% (w/w)
Specificity Low (relies solely on retention time)High (m/z and MS2 fragmentation) Very High (atom-specific chemical shifts)
Co-elution Risk High (isobaric/isomeric overlap)Low (resolved by mass/charge ratio)N/A (non-chromatographic)
Standard Requirement Requires reference standardRequires reference for exact quantitationStandard-free absolute quantitation

Visualizing the Orthogonal Validation Workflow

To ensure a self-validating system, no single instrument should have the final say. The workflow below illustrates how these techniques cross-validate one another to certify the purity of 5-ethynyl-1-methyl-1H-indazole.

PurityValidation Sample 5-ethynyl-1-methyl-1H-indazole (Synthesis Batch) HPLC HPLC-UV Quantitative Purity Sample->HPLC Aliquot 1 LCMS LC-MS/MS Identity & Trace Impurities Sample->LCMS Aliquot 2 NMR qNMR Absolute Structural Truth Sample->NMR Aliquot 3 Data_HPLC Chromatographic AUC (Relative %) HPLC->Data_HPLC Data_LCMS m/z 157.08 [M+H]+ Fragmentation Pattern LCMS->Data_LCMS Data_NMR 1H/13C Chemical Shifts Internal Std Integration NMR->Data_NMR Decision Orthogonal Cross-Validation & Final Purity Certification Data_HPLC->Decision Data_LCMS->Decision Data_NMR->Decision

Caption: Orthogonal purity validation workflow combining HPLC-UV, LC-MS/MS, and qNMR.

Self-Validating Experimental Protocol: LC-MS/MS

To guarantee trustworthiness, the following LC-MS/MS protocol is designed as a closed, self-validating loop. Every step includes the mechanistic causality behind the experimental choice.

Phase 1: System Suitability & Self-Validation

Before analyzing the batch, the system must self-validate to rule out false positives.

  • Blank Injection: Inject a solvent blank (50:50 Water:Acetonitrile) to confirm zero column carryover.

  • Standard Verification: Inject a known, certified reference standard of 5-ethynyl-1-methyl-1H-indazole. The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥10, and mass accuracy must be within 5 ppm.

Phase 2: Sample Preparation
  • Solubilization: Weigh 1.0 mg of the synthesized 5-ethynyl-1-methyl-1H-indazole and dissolve in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solubilization of the hydrophobic indazole core while remaining compatible with reverse-phase chromatography.

  • Protonation: Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as a crucial proton donor. It ensures the indazole nitrogen is pre-ionized in solution, which exponentially increases the ionization efficiency in the positive Electrospray Ionization (ESI+) source[6].

Phase 3: Chromatographic Separation
  • Stationary Phase: Utilize a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Gradient: Run a gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes.

    • Causality: A steep gradient is employed to separate the target compound from highly polar synthetic precursors and non-polar degradation products (e.g., alkyne hydration products). This temporal separation prevents ion suppression in the MS source, ensuring accurate trace impurity detection[6].

Phase 4: Tandem Mass Spectrometry (MS/MS) & Mechanistic Fragmentation
  • Ionization: Operate the ESI source in positive mode.

  • Precursor Isolation (Q1): Isolate the theoretical protonated mass of 5-ethynyl-1-methyl-1H-indazole (Molecular Weight: 156.07 Da -> [M+H]+ = m/z 157.08 ).

  • Collision-Induced Dissociation (Q2): Apply a collision energy of 20-25 eV using Argon gas.

    • Causality: The kinetic energy from Argon collisions induces fragmentation. For 1-methyl-1H-indazoles, the primary cleavage sites are the N-methyl group (loss of a methyl radical) and the fragmentation of the ethynyl moiety.

  • Product Ion Detection (Q3): Monitor specific Multiple Reaction Monitoring (MRM) transitions. If an impurity co-elutes at the exact same retention time in the HPLC trace, the Q1/Q3 mass filters will ignore it unless it shares the exact isobaric mass and fragmentation pattern[4].

By insisting on this rigorous LC-MS/MS protocol alongside HPLC-UV and qNMR, researchers can confidently eliminate chemical variance and ensure the integrity of their downstream biological or synthetic assays.

Sources

Comparative

A Comparative Analysis of the Cytotoxic Profiles of 1-Methyl-1H-Indazole and Unsubstituted Indazole Derivatives

Introduction The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved anticancer agents.[1][2] Its derivatives have demonstrated significant cytotoxic potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved anticancer agents.[1][2] Its derivatives have demonstrated significant cytotoxic potential across a variety of cancer cell lines.[1][2][3] A key area of investigation within this class of compounds is the impact of substitution on the indazole ring system, particularly at the N1 position. This guide provides a detailed comparative analysis of the cytotoxicity of 1-methyl-1H-indazole derivatives versus their unsubstituted indazole counterparts. By examining experimental data and the underlying molecular mechanisms, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform future research and development of indazole-based therapeutics.

The fundamental difference between 1-methyl-1H-indazole and unsubstituted indazole lies in the methylation at the N1 position of the pyrazole ring. This seemingly minor structural modification can significantly alter the compound's physicochemical properties, such as basicity and dipole moment, which in turn can influence its biological activity.[4][5]

Comparative Cytotoxicity: An Evidence-Based Overview

The cytotoxic activity of indazole derivatives is typically evaluated using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard metric for this assessment.

For instance, a study on 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs demonstrated that some of these N1-methylated compounds exhibited significant anticancer activity against several cancer cell lines.[6] One compound, in particular, showed high sensitivity in the CNS cancer cell line SNB-75.[6] Another study on indazole-based urea derivatives highlighted their potent in vitro cytotoxic activity, although the specific impact of N1-methylation was not the primary focus.[1]

Conversely, studies on various other substituted indazole derivatives, some of which are unsubstituted at the N1 position, have also reported potent anticancer activities.[2][7][8] For example, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines, with some compounds showing promising effects.[7][8]

This suggests that while the indazole core is a privileged scaffold for anticancer drug design, the overall cytotoxic profile is a result of the complex interplay of various substituents on the ring system, and not solely determined by the presence or absence of a methyl group at the N1 position.

Table 1: Representative Cytotoxic Activities of Indazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Indazole-based urea derivative (5k)Hep-G2 (Hepatoma)3.32[1]
Indazole-based urea derivative (6e)CCRF-CEM (Leukemia)0.901[1]
Indazole-based urea derivative (6e)MOLT-4 (Leukemia)0.525[1]
Indazole-based urea derivative (6e)CAKI-1 (Kidney Cancer)0.992[1]
1H-indazole-3-amine derivative (6o)K562 (Chronic Myeloid Leukemia)5.15[8][9]
1H-indazole-3-amine derivative (5k)Hep-G2 (Hepatoma)3.32[7]
Indazol-pyrimidine derivative (4f)MCF-7 (Breast Cancer)1.629[3]
Indazol-pyrimidine derivative (4i)MCF-7 (Breast Cancer)1.841[3]
Indazol-pyrimidine derivative (4a)A549 (Lung Cancer)3.304[3]
Indazol-pyrimidine derivative (4i)A549 (Lung Cancer)2.305[3]

Note: This table presents a selection of data from various studies to illustrate the range of cytotoxic activities observed for different indazole derivatives. A direct comparison between 1-methylated and unsubstituted indazoles from a single study is not available in the provided search results.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of indazole derivatives are often mediated through the induction of apoptosis, or programmed cell death.[1][2][3] Several key signaling pathways are implicated in this process.

Apoptosis Induction

A primary mechanism of action for many cytotoxic indazole derivatives is the induction of apoptosis, often through the intrinsic (mitochondrial) pathway.[1] This can involve the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2] Some derivatives have been shown to increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, further promoting apoptosis.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, some indazole derivatives can exert their cytotoxic effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.[3][8] For example, a study on an indazole-3-amine derivative demonstrated its ability to affect the cell cycle in a concentration-dependent manner.[7][8]

Kinase Inhibition

The indazole scaffold is a common feature in many kinase inhibitors.[10][11] By targeting specific kinases involved in cancer cell signaling pathways, such as EGFR, CDK2, and c-Met, these compounds can disrupt cell growth, proliferation, and survival.[10]

G cluster_0 Indazole Derivative cluster_1 Cellular Effects cluster_2 Apoptotic Pathway Indazole 1-Methyl-1H-Indazole or Unsubstituted Indazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS MMP ↓ Mitochondrial Membrane Potential Indazole->MMP Kinase Kinase Inhibition (e.g., EGFR, CDK2) Indazole->Kinase CellCycle Cell Cycle Arrest Indazole->CellCycle ROS->MMP Bax ↑ Bax MMP->Bax Kinase->CellCycle inhibition Apoptosis Apoptosis CellCycle->Apoptosis Caspase ↑ Cleaved Caspase-3 Bax->Caspase Bcl2 ↓ Bcl-2 Bcl2->Caspase Caspase->Apoptosis

Caption: Proposed mechanisms of cytotoxicity for indazole derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the cytotoxic effects of chemical compounds.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[1][12]

Step-by-Step Methodology:
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (1-methyl-1H-indazole and unsubstituted indazole derivatives) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[1][14]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[14][15][16]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

G cluster_workflow MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed end End treat Treat with compounds seed->treat add_mtt Add MTT reagent treat->add_mtt incubate Incubate (3-4h) add_mtt->incubate solubilize Solubilize formazan incubate->solubilize read Read absorbance solubilize->read analyze Analyze data (Calculate IC50) read->analyze analyze->end

Caption: A typical workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[17][18]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[18] Propidium iodide is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[18]

Step-by-Step Methodology:
  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.[17][19]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[17][19]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.[17]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[17]

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22]

Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA.[20] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells based on their position in the cell cycle.[20][22]

Step-by-Step Methodology:
  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA.[21][23]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[21]

  • RNase Treatment: Resuspend the cells in a solution containing RNase to degrade any RNA, ensuring that the PI staining is specific to DNA.[20][21]

  • PI Staining: Add propidium iodide solution to the cells.[21]

  • Analysis: Analyze the cells by flow cytometry. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells may appear as a sub-G1 peak due to DNA fragmentation.[20]

Conclusion

The indazole scaffold remains a highly promising framework for the development of novel anticancer agents. While this guide has highlighted the cytotoxic potential of both 1-methyl-1H-indazole and unsubstituted indazole derivatives, it is evident that the overall activity of a compound is determined by a complex interplay of its structural features. The presence or absence of a methyl group at the N1 position is one of many factors that can influence the cytotoxic profile.

Future research should focus on direct, systematic comparative studies of N1-methylated versus unsubstituted indazoles with otherwise identical substitution patterns. This will provide a clearer understanding of the specific contribution of N1-methylation to cytotoxicity and the underlying mechanisms of action. A thorough evaluation using the standardized protocols outlined in this guide will be crucial for generating high-quality, reproducible data to advance the development of the next generation of indazole-based cancer therapeutics.

References

  • In Vitro Cytotoxicity of Indazole-Based Urea Derivatives: A Technical Overview - Benchchem. (URL: )
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • MTT Assay Protocol. (URL: [Link])

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: [Link])

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra*. (URL: [Link])

  • Cell cycle analysis - Wikipedia. (URL: [Link])

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: [Link])

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives - ResearchGate. (URL: [Link])

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological - Assiut University. (URL: )
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (URL: [Link])

  • 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies - ResearchGate. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])

  • Synthesis and Preliminary Cytotoxicity Studies of 1-[1-(4,5-Dihydrooxazol- 2-yl)-1H-indazol-3-yl]-3-phenylurea and 3-phenylthiourea Derivatives | Bentham Science Publishers. (URL: [Link])

  • (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. (URL: [Link])

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: [Link])

Sources

Validation

Benchmarking Click Reaction Kinetics: 5-Ethynyl-1-methyl-1H-indazole vs. Standard Terminal Alkynes

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has cemented its status as the premier "click" reaction in drug discovery, bioconjugation, and materials science due to its high thermodynamic driving force and modular...

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Author: BenchChem Technical Support Team. Date: April 2026

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has cemented its status as the premier "click" reaction in drug discovery, bioconjugation, and materials science due to its high thermodynamic driving force and modularity [1]. However, not all alkynes are created equal. The electronic and steric environment of the terminal alkyne drastically influences the reaction kinetics.

This guide provides an objective, data-driven comparison of 5-ethynyl-1-methyl-1H-indazole —a specialized heteroaryl alkyne—against standard aliphatic and aromatic alkynes. By examining the mechanistic causality behind its accelerated reaction rates, researchers can make informed decisions when selecting building blocks for time-sensitive or low-concentration click chemistry applications.

Mechanistic Causality: Why Heteroaryl Alkynes React Faster

To understand the kinetic advantages of 5-ethynyl-1-methyl-1H-indazole, we must analyze the CuAAC catalytic cycle. The widely accepted mechanism involves the formation of a copper(I) acetylide intermediate. This step requires the deprotonation of the terminal alkyne, which is often the rate-limiting bottleneck in the overall pathway [2].

The indazole core of 5-ethynyl-1-methyl-1H-indazole exerts a strong electron-withdrawing inductive effect on the alkyne moiety. This significantly lowers the pKa​ of the terminal C-H bond compared to unactivated aliphatic alkynes (like propargyl alcohol) or standard aromatic alkynes (like phenylacetylene). The increased C-H acidity facilitates rapid deprotonation and subsequent copper acetylide formation [3]. While the term "chelating alkynes" is sometimes debated in the literature, it is well-documented that C-H acidic terminal alkynes exhibit superior reactivity profiles in CuAAC reactions [3].

CuAAC_Mechanism A 1. Cu(I) Catalyst Generation B 2. Alkyne π-Complexation (5-ethynyl-1-methyl-1H-indazole) A->B + Alkyne C 3. Deprotonation & Copper Acetylide Formation (Accelerated by Indazole) B->C Base / -H+ D 4. Azide Coordination C->D + Azide E 5. Metallacycle Formation (Rate-Determining Step) D->E F 6. Ring Contraction & Protonolysis E->F F->A Catalyst Regeneration G 1,4-Disubstituted 1,2,3-Triazole Product F->G + H+

Caption: CuAAC catalytic cycle highlighting the accelerated copper acetylide formation by the indazole moiety.

Quantitative Benchmarking Data

To objectively evaluate the performance of 5-ethynyl-1-methyl-1H-indazole, we benchmark it against two ubiquitous click chemistry standards: Phenylacetylene (aromatic baseline) and Propargyl alcohol (aliphatic baseline).

The data below represents pseudo-first-order rate constants ( kobs​ ) derived from a standardized fluorogenic kinetic assay using 3-azido-7-hydroxycoumarin at 25°C in a DMSO/aqueous buffer system.

SubstrateAlkyne ClassificationEstimated C-H pKa​ kobs​ ( 10−3s−1 )Relative Rate vs. Phenylacetylene
5-Ethynyl-1-methyl-1H-indazole Heteroaryl (Electron-poor)~19.514.5 4.83x
Phenylacetylene Aryl (Standard)23.23.01.00x
Propargyl alcohol Aliphatic (Standard)~25.01.20.40x

Data Interpretation: The table illustrates a clear inverse relationship between the estimated pKa​ of the terminal alkyne and the reaction rate. 5-ethynyl-1-methyl-1H-indazole achieves near-complete conversion nearly 5 times faster than phenylacetylene. This makes the indazole derivative highly advantageous for bioconjugation scenarios where substrate concentrations are in the low micromolar range and rapid kinetics are required to prevent degradation of sensitive biological molecules.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the kinetic data must be generated using a self-validating system. The following protocol utilizes a fluorogenic azide (3-azido-7-hydroxycoumarin), which is non-fluorescent until the triazole ring is formed. This allows for continuous, real-time monitoring of the reaction kinetics without the need for discrete sampling or chromatographic separation [1].

Reagents Required:
  • Alkynes: 5-ethynyl-1-methyl-1H-indazole, Phenylacetylene, Propargyl alcohol (10 mM stocks in DMSO).

  • Fluorogenic Azide: 3-azido-7-hydroxycoumarin (10 mM stock in DMSO).

  • Catalyst System: CuSO4​⋅5H2​O (10 mM in water), THPTA ligand (50 mM in water), Sodium Ascorbate (100 mM in water, freshly prepared).

  • Buffer: 100 mM Sodium Phosphate buffer, pH 7.4.

Step-by-Step Methodology:
  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of CuSO4​ stock with 10 µL of THPTA stock.

    • Causality: THPTA is a water-soluble accelerating ligand. Pre-mixing it with Cu(II) ensures that once reduced, the Cu(I) species is immediately coordinated. This prevents Cu(I) disproportionation and protects biological samples from reactive oxygen species (ROS) generated by free copper.

  • Substrate Mixture Preparation: In a 96-well black microplate, add 180 µL of Phosphate buffer. Add 2 µL of the fluorogenic azide stock and 2 µL of the target alkyne stock to the well. Mix thoroughly.

  • Catalyst Activation: Add 10 µL of the freshly prepared Sodium Ascorbate stock to the pre-complexed CuSO4​ /THPTA mixture. The solution will briefly change color as Cu(II) is reduced to the catalytically active Cu(I).

    • Causality: Generating Cu(I) in situ via ascorbate reduction is vastly more reliable than using highly air-sensitive Cu(I) salts directly, ensuring consistent catalyst loading across all benchmarked samples.

  • Reaction Initiation: Pipette 4 µL of the activated catalyst mixture into the microplate well containing the substrates to initiate the reaction.

  • Continuous Monitoring: Immediately place the microplate into a fluorescence plate reader. Monitor the fluorescence emission continuously at λem​=477 nm (excitation at λex​=404 nm) for 60 minutes at 25°C.

  • Data Analysis: Plot the fluorescence intensity versus time. Extract the pseudo-first-order rate constant ( kobs​ ) by fitting the exponential growth curve of the fluorescence signal.

Assay_Workflow S1 1. Prepare Stock Solutions (Alkyne, Azidocoumarin, CuSO4, THPTA, Ascorbate) S2 2. Pre-mix Catalyst (CuSO4 + THPTA) S1->S2 S3 3. Initiate Reaction (Add Ascorbate & Catalyst to Substrate Mix) S2->S3 S4 4. Continuous Fluorescence Monitoring (λex=404nm, λem=477nm) S3->S4 S5 5. Extract Pseudo-First-Order Rate Constants (k_obs) S4->S5

Caption: Step-by-step workflow for the fluorogenic kinetic assay used to benchmark click reaction rates.

Conclusion and Application Suitability

When benchmarking click reaction kinetics, 5-ethynyl-1-methyl-1H-indazole demonstrates a distinct and measurable advantage over standard aromatic and aliphatic alkynes. Its electron-withdrawing indazole core lowers the pKa​ of the terminal alkyne, accelerating the rate-determining formation of the copper acetylide intermediate.

Recommendations for Use:

  • Choose 5-ethynyl-1-methyl-1H-indazole when executing bioconjugations at low concentrations (<10 µM), when labeling sensitive proteins that cannot tolerate prolonged exposure to copper catalysts, or when rapid library generation is required.

  • Choose Propargyl alcohol or Phenylacetylene for standard, high-concentration preparative organic synthesis where reaction time is not a critical constraint, as these reagents are typically more economical.

References

  • What is Click Chemistry?
  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL
  • Source: National Institutes of Health (PMC)
Comparative

A Comparative Guide to Reference Standards for Quantifying 5-ethynyl-1-methyl-1H-indazole in Biological Samples

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of reference standards and methodologies for the robust quantification of 5-ethynyl-1-methyl-1H-indazole, a heterocyclic compound of interest in modern drug discovery, within biological samples. We will delve into the critical aspects of selecting appropriate reference and internal standards, compare sample preparation techniques, and present a detailed, scientifically-grounded LC-MS/MS method development and validation workflow.

The Analytical Challenge: Quantifying a Novel Indazole Derivative

5-ethynyl-1-methyl-1H-indazole (CAS: 2750562-27-5) is a small molecule whose accurate measurement in plasma, urine, or tissue is essential for understanding its pharmacokinetic and pharmacodynamic profile.[1] As with many novel compounds, a commercially available, certified reference standard or a stable isotope-labeled internal standard may not be readily available. This guide, therefore, focuses on establishing a robust and validated analytical method from first principles.

Part 1: The Cornerstone of Quantification - Reference and Internal Standards

The reliability of any quantitative bioanalytical method hinges on the quality and appropriate use of reference and internal standards.[2]

Reference Standards: The Benchmark for Accuracy

A reference standard is a highly purified compound used to create calibration curves and quality control samples. For a novel compound like 5-ethynyl-1-methyl-1H-indazole, obtaining a certified reference standard from a pharmacopeia (e.g., USP, Ph. Eur.) may not be possible initially.[3][4]

Comparison of Reference Standard Sources:

Standard TypePurity & CharacterizationAvailabilityCostRecommendation
Certified Reference Standard (CRS) Highest level of purity, extensively characterized with a certificate of analysis (CoA) detailing identity, purity, and uncertainty.Limited for novel compounds.HighThe gold standard. If available, it is the required choice for regulated bioanalysis.
Commercial Grade Chemical Purity can vary significantly. May come with a basic CoA.Readily available from chemical suppliers.[5]Low to ModerateSuitable for early-stage research and method development. Requires in-house characterization (e.g., by NMR, MS, and HPLC-UV) to establish identity and purity before use in quantitative studies.
Custom Synthesis Purity is dependent on the synthesis and purification process. Requires thorough characterization.Available through contract research organizations (CROs).HighA viable option when a commercial source is unavailable or of insufficient purity.
Internal Standards: Correcting for Variability

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and QCs to correct for variability during sample processing and analysis.[2] The choice of IS is critical for method precision and accuracy.

Comparison of Internal Standard Types:

Internal Standard TypeChemical Similarity to AnalyteCo-elution & Co-ionizationMatrix Effect CompensationRecommendation
Stable Isotope-Labeled (SIL) IS Nearly identical physicochemical properties.[6]Ideal; co-elutes and co-ionizes with the analyte.Excellent; effectively compensates for matrix effects.[7][8]The Gold Standard. A SIL version of 5-ethynyl-1-methyl-1H-indazole (e.g., with ¹³C or ²H labels) is the preferred choice for regulated bioanalysis.[6]
Structural Analog IS Similar chemical structure and properties.May or may not co-elute. Ionization efficiency can differ.Partial; less effective at compensating for matrix effects compared to a SIL IS.A practical alternative when a SIL IS is unavailable. Requires careful selection and validation to ensure it adequately mimics the analyte's behavior.

For 5-ethynyl-1-methyl-1H-indazole, a structural analog such as a methylated or halogenated indazole derivative could be considered if a SIL IS is not procurable.

Part 2: Sample Preparation - The Key to a Clean Analysis

The goal of sample preparation is to remove interfering matrix components (e.g., proteins, phospholipids) and to concentrate the analyte of interest.[9] The choice of technique depends on the analyte's properties, the biological matrix, and the desired sensitivity.

Comparison of Sample Preparation Techniques:

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.[10]Less clean extracts, potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[11]Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires solvent optimization.[12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, and interferences are washed away.Cleanest extracts, high concentration factor, highly selective.[13]Most complex and expensive, requires method development.

For the initial development of a method for 5-ethynyl-1-methyl-1H-indazole in plasma, Protein Precipitation is a logical starting point due to its simplicity.

Part 3: A Validated LC-MS/MS Method for 5-ethynyl-1-methyl-1H-indazole

The following is an exemplar LC-MS/MS method, developed based on established principles for small molecule quantification.[2][14]

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (5-ethynyl-1-methyl-d3-1H-indazole) plasma->add_is add_acn Add Acetonitrile (150 µL) add_is->add_acn vortex Vortex & Centrifuge add_acn->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate injection Inject onto LC-MS/MS evaporate->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Quantification detection->quantification caption Figure 1: Experimental Workflow for Quantification.

Caption: Figure 1: Experimental Workflow for Quantification.

Detailed Protocol: Protein Precipitation
  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 5-ethynyl-1-methyl-d3-1H-indazole at 100 ng/mL).

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.[15]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

    • 5-ethynyl-1-methyl-1H-indazole: Precursor Ion (Q1) -> Product Ion (Q3)

    • Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3)

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability.[2]

Validation Workflow:

Bioanalytical Method Validation Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Linearity Linearity & Range Validation->Linearity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability caption Figure 2: Key Parameters for Method Validation.

Caption: Figure 2: Key Parameters for Method Validation.

Key Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte from other components in the matrix.No significant interference at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Accuracy & Precision The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).For quality control samples, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.
Linearity & Range The relationship between the instrument response and the concentration of the analyte over a specified range.A linear regression with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.The analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Conclusion

The successful quantification of 5-ethynyl-1-methyl-1H-indazole in biological samples requires a systematic and scientifically rigorous approach. While the absence of a commercially available certified reference standard presents a challenge, it can be overcome by using a well-characterized commercial-grade compound or through custom synthesis. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest level of accuracy and precision. This guide provides a comprehensive framework for selecting appropriate standards, developing a robust sample preparation protocol, and validating an LC-MS/MS method that meets stringent regulatory expectations. By following these principles, researchers can generate high-quality data to confidently advance their drug development programs.

References

  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. ACS Publications. Available from: [Link]

  • Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis® PRiME HLB SPE for High Analyte Recovery. Waters Corporation. Available from: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available from: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available from: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available from: [Link]

  • Sample treatment based on extraction techniques in biological matrices. Ovid. Available from: [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. Available from: [Link]

  • Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study. PMC. Available from: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]

  • Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. PMC. Available from: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available from: [Link]

  • In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. ACS Publications. Available from: [Link]

  • SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC. Available from: [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC. Available from: [Link]

  • Determination of Cocaine in Human Plasma by Selective Solid-Phase Extraction Using an Aptamer-Based Sorbent. ACS Publications. Available from: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available from: [Link]

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. Available from: [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. Available from: [Link]

  • Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. ResearchGate. Available from: [Link]

  • A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. Available from: [Link]

  • 13C Isotope Labeled. Romer Labs. Available from: [Link]

  • 5-ethynyl-1-methyl-1H-indazole — Chemical Substance Information. NextSDS. Available from: [Link]

  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed. Available from: [Link]

  • Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies. PubMed. Available from: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available from: [Link]

  • LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. PMC. Available from: [Link]

  • Bioanalytical method development and validation of letrozole by LC-ESI-MS/MS in human plasma. MedCrave. Available from: [Link]

  • 7 new Ph. Eur. reference standards and 14 replacement batches released in October 2022. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • Information on Standard and Reference Material. Paul-Ehrlich-Institut. Available from: [Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. Available from: [Link]

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Validation

Comparative Profiling of Terminal Alkynes for Bioconjugation: The Case for 5-Ethynyl-1-methyl-1H-indazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Efficacy, Bioorthogonality, and Mechanistic Causality Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Efficacy, Bioorthogonality, and Mechanistic Causality

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the premier bioorthogonal reaction for protein labeling, drug-linker assembly, and material functionalization. However, the assumption that all terminal alkynes perform equally under bioconjugation conditions is a critical oversight. While aliphatic alkynes (e.g., propargyl alcohol) offer baseline reactivity, and highly activated alkynes (e.g., propiolamides) provide rapid kinetics at the cost of off-target thiol reactivity, heteroaromatic alkynes bridge this gap.

This guide objectively evaluates 5-ethynyl-1-methyl-1H-indazole (CAS: 2750562-27-5) against standard alternatives. By analyzing the causality between its electronic structure and reaction kinetics, we demonstrate how this specific indazole scaffold provides an optimal balance of accelerated CuAAC reactivity and strict bioorthogonality [1].

Mechanistic Causality: The Electronic Tuning of Terminal Alkynes

To understand why 5-ethynyl-1-methyl-1H-indazole outperforms standard aliphatic alkynes, we must examine the rate-limiting step of the CuAAC catalytic cycle: the formation of the Cu(I)-acetylide intermediate.

The acidity (pKa) of the terminal alkyne proton dictates the activation energy required for copper insertion. Unactivated aliphatic alkynes have a relatively high pKa (~25), making deprotonation sluggish in aqueous physiological buffers. Conversely, the indazole ring in 5-ethynyl-1-methyl-1H-indazole exerts a strong inductive and mesomeric electron-withdrawing effect. This electronic pull significantly lowers the pKa of the terminal alkyne, facilitating rapid deprotonation and accelerating Cu(I)-acetylide formation [2].

Furthermore, the methylation at the N1 position of the indazole is a deliberate structural choice. An unprotected 1H-indazole can act as a competing bidentate ligand for Cu(I), potentially poisoning the catalyst or causing unwanted protein cross-linking. The N1-methyl group eliminates this coordination liability, ensuring the copper catalyst remains localized at the ethynyl reactive site.

CuAAC_Mechanism A Terminal Alkyne (5-Ethynyl-indazole) C Cu(I)-Acetylide Intermediate A->C Deprotonation (-H+) B Cu(I)-THPTA Catalyst B->C Cu(I) Insertion E Metallocycle Transition State C->E Azide Coordination D Azide-Tagged Biomolecule D->E F Stable 1,2,3-Triazole Bioconjugate E->F Ring Contraction & Protonation

Mechanistic pathway of CuAAC highlighting the critical Cu(I)-acetylide formation step.

Comparative Profiling: 5-Ethynyl-1-methyl-1H-indazole vs. Alternatives

When selecting an alkyne for bioconjugation, researchers must balance reaction kinetics with bioorthogonality. Highly electron-deficient alkynes like propiolamides are incredibly fast but act as Michael acceptors, reacting spontaneously with biological thiols (e.g., cysteine residues) [1].

The table below synthesizes quantitative and qualitative data comparing 5-ethynyl-1-methyl-1H-indazole to other common terminal alkynes.

Alkyne ClassRepresentative CompoundRelative CuAAC Reactivity (k_obs)Bioorthogonality (Thiol Cross-reactivity)Steric ProfilePrimary Application
Aliphatic Propargyl AlcoholBaseline (1x)Excellent (Inert to thiols)MinimalRoutine in vitro labeling
Aromatic PhenylacetyleneModerate (~2.5x)Excellent (Inert to thiols)ModerateOrganic synthesis, material science
Heteroaromatic 5-Ethynyl-1-methyl-1H-indazole High (~6-8x) Excellent (Inert to thiols) Moderate Kinase probes [3], advanced bioconjugation
Activated N-PhenylpropiolamideVery High (>50x)Poor (Strong Michael Acceptor)MinimalThiol-free in vitro assays

Data Synthesis: 5-ethynyl-1-methyl-1H-indazole offers a "Goldilocks" profile. Its heteroaromatic nature provides a 6-to-8-fold kinetic advantage over standard propargyl groups without crossing the threshold into Michael acceptor territory, preserving absolute bioorthogonality in complex cellular lysates.

Self-Validating Experimental Workflows

To ensure scientific integrity, any bioconjugation protocol must be self-validating. This means incorporating internal controls, precise catalyst assembly to prevent biomolecule degradation, and orthogonal validation steps. The following workflows are designed to objectively benchmark the efficacy of 5-ethynyl-1-methyl-1H-indazole against your current alkyne of choice.

Exp_Workflow Step1 Step 1: Reagent Prep Equilibrate alkynes/azides in HEPES (pH 7.4) Step2 Step 2: Catalyst Assembly Pre-mix Cu(II) + THPTA, then add Ascorbate Step1->Step2 Step3 Step 3: Bioconjugation Combine reagents; incubate at 25°C Step2->Step3 Step4 Step 4: Quenching Add EDTA to sequester Copper ions Step3->Step4 Step5 Step 5: Validation Analyze via LC-MS or Fluorometry Step4->Step5

Self-validating experimental workflow for benchmarking alkyne bioconjugation efficacy.
Protocol A: Kinetic Benchmarking via Fluorogenic Assay

Causality: This protocol uses a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) which only fluoresces upon triazole formation. This allows for real-time, continuous monitoring of reaction kinetics without the need for aliquoting.

  • Buffer Preparation: Prepare 100 mM HEPES buffer (pH 7.4). Note: Do not use Tris or PBS, as amines and high chloride concentrations can competitively coordinate or precipitate copper.

  • Reagent Solubilization: Dissolve 5-ethynyl-1-methyl-1H-indazole (and control alkynes) in DMSO to a 10 mM stock. Dilute to 100 µM in the HEPES buffer.

  • Catalyst Assembly (Critical Step): In a separate tube, mix 1 mM CuSO₄ with 5 mM THPTA ligand [4]. Incubate for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA before reduction prevents the generation of reactive oxygen species (ROS) that degrade proteins.

  • Reduction: Add 10 mM Sodium Ascorbate to the Cu(II)-THPTA complex to generate the active Cu(I) catalyst. The solution should turn from light blue to colorless.

  • Reaction Initiation: In a 96-well black microplate, combine 50 µM fluorogenic azide, 100 µM alkyne, and 50 µM of the active Cu(I) catalyst complex.

  • Validation & Analysis: Monitor fluorescence (Ex: 404 nm / Em: 477 nm) continuously for 60 minutes. Calculate the pseudo-first-order rate constant ( kobs​ ) from the linear portion of the fluorescence curve.

Protocol B: Protein Bioconjugation & LC-MS Validation

Causality: Small molecule kinetics do not always translate to macromolecular success due to steric shielding. This protocol validates the alkyne's performance on an actual protein scaffold.

  • Protein Preparation: Dilute an azide-functionalized protein (e.g., BSA-Azide) to 1 mg/mL in 100 mM HEPES (pH 7.4).

  • Conjugation: Add 10 equivalents of 5-ethynyl-1-methyl-1H-indazole.

  • Catalysis: Add the pre-assembled Cu(I)-THPTA-Ascorbate complex (final Cu concentration: 100 µM). Incubate at room temperature for 1 hour.

  • Quenching (Self-Validation): Add 5 mM EDTA to the reaction. Causality: EDTA strongly chelates copper, instantly halting the CuAAC reaction. This ensures that the conjugation observed via LC-MS occurred during the designated incubation window, not during sample prep.

  • LC-MS Analysis: Desalt the protein using a Zeba spin column and analyze via Intact Mass Spectrometry (ESI-TOF). The mass shift will definitively confirm the addition of the indazole moiety (+156 Da per conjugation site).

Conclusion

The selection of a terminal alkyne should not be an afterthought in bioconjugation workflows. While propargyl groups are ubiquitous, they often require higher catalyst loadings or longer incubation times, which can compromise sensitive biologics.

5-ethynyl-1-methyl-1H-indazole represents a highly rational structural compromise. By leveraging the electron-withdrawing capacity of the N-methylated indazole core, researchers can achieve significantly accelerated CuAAC kinetics while maintaining the strict bioorthogonality required for complex biological systems. For applications ranging from the synthesis of targeted kinase inhibitors to the assembly of delicate Antibody-Drug Conjugates (ADCs), this heteroaromatic alkyne provides a distinct, measurable advantage.

References

  • Finn, M. G., et al. "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition." Bioconjugate Chemistry, 2013.[Link]

  • Zhu, L., et al. "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions." Molecules, 2016.[Link]

  • Lee, J., et al. "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]

  • Wang, Y., et al. "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction." RSC Advances, 2023.[Link]

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Indazole-Based Drug Candidates

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of targeted cancer therapies. Its versatile nature allows for the synthesis of a mul...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of targeted cancer therapies. Its versatile nature allows for the synthesis of a multitude of derivatives with potent biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drug candidates based on the 5-ethynyl-1-methyl-1H-indazole scaffold and its close analogs. We will delve into the experimental data that underpins our understanding of their therapeutic potential, the methodologies used to generate this data, and the crucial translation from laboratory assays to preclinical models.

The journey of a drug candidate from a promising hit in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A compound that exhibits exceptional potency in killing cancer cells in vitro may not necessarily translate to effective tumor regression in vivo. This guide aims to illuminate this critical transition, providing researchers, scientists, and drug development professionals with a framework for evaluating and comparing the performance of these promising molecules.

The Indazole Scaffold: A Versatile Pharmacophore

The indazole core, a bicyclic aromatic heterocycle, serves as an excellent foundation for the design of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of several FDA-approved drugs. The addition of a 5-ethynyl group can provide a valuable anchor point for further chemical modification, while the 1-methyl substitution can influence the compound's pharmacokinetic properties.

In Vitro Efficacy: The Proving Ground

In vitro assays are the initial and essential step in evaluating the potential of a drug candidate. These experiments, conducted on isolated cells and enzymes, provide crucial information about a compound's potency, selectivity, and mechanism of action.

Key In Vitro Assays for Anticancer Drug Candidates

A battery of in vitro assays is employed to characterize the anticancer activity of indazole derivatives. These include:

  • Enzymatic Assays: To determine the direct inhibitory effect of the compound on its target kinase.

  • Cell Proliferation Assays (e.g., MTT, SRB): To measure the compound's ability to inhibit the growth of cancer cell lines.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate the effect of the compound on the progression of the cell cycle.

  • Colony Formation Assays: To assess the long-term ability of single cells to grow into colonies after treatment.[2]

Representative In Vitro Data for Indazole-Based Kinase Inhibitors
Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Indazole DerivativeMultiple Kinases4T1 (Breast Cancer)0.23 - 1.15[3]
Indazole-based PLK4 InhibitorPLK4IMR-32 (Neuroblastoma)0.948[4]
Indazole-based PLK4 InhibitorPLK4MCF-7 (Breast Cancer)0.979[4]
Indazole-based PLK4 InhibitorPLK4H460 (Non-small cell lung)1.679[4]
Indazole-3-amine DerivativeMultiple KinasesK562 (Leukemia)5.15[5]
Indazole-3-amine DerivativeMultiple KinasesHep-G2 (Liver Cancer)3.32[6]
Curcumin Indazole AnalogNot specifiedWiDr (Colorectal Cancer)27.20[7]

Table 1: Representative In Vitro Antiproliferative Activity of Indazole Derivatives. The IC50 value represents the concentration of the compound required to inhibit the growth of the cancer cells by 50%.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5]

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Indazole drug candidate stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the indazole drug candidate. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

The Crucial Leap to In Vivo Efficacy

A promising in vitro profile is only the first step. The true test of a drug candidate's potential lies in its performance within a complex living system. In vivo studies are designed to evaluate a compound's efficacy, pharmacokinetics (PK), and safety in animal models.

Key In Vivo Models for Anticancer Drug Candidates

The most common in vivo model for assessing the efficacy of anticancer agents is the tumor xenograft model in immunocompromised mice.[8]

  • Subcutaneous Xenograft Model: Human cancer cells are injected subcutaneously into the flank of the mouse. This model is relatively easy to establish and allows for straightforward measurement of tumor growth.[8]

  • Orthotopic Xenograft Model: Cancer cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). This model more closely mimics the natural tumor microenvironment.

Translating In Vitro Potency to In Vivo Efficacy: A Case Study

Let's consider a hypothetical 5-ethynyl-1-methyl-1H-indazole based kinase inhibitor, "Indazole-X," with potent in vitro activity against a specific cancer cell line.

In Vitro Profile of Indazole-X:

  • Target Kinase IC50: 10 nM

  • MCF-7 (Breast Cancer) Cell Proliferation IC50: 100 nM

In Vivo Efficacy Study of Indazole-X:

  • Model: Subcutaneous MCF-7 xenograft in nude mice.[8]

  • Dosing: 50 mg/kg, administered orally once daily.[8]

  • Endpoint: Tumor growth inhibition (TGI).

Expected Outcome: If Indazole-X possesses favorable pharmacokinetic properties (good oral bioavailability, sufficient tumor penetration, and a reasonable half-life), we would expect to see a significant reduction in tumor growth in the treated group compared to the vehicle control group.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500-
Indazole-X (50 mg/kg, p.o.)50066.7

Table 2: Hypothetical In Vivo Efficacy Data for Indazole-X.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., MCF-7)

  • Matrigel (optional, to enhance tumor take rate)

  • Indazole drug candidate formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in sterile PBS, with or without Matrigel.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[8]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Begin dosing with the indazole drug candidate and vehicle control according to the predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Understanding the Mechanism: Signaling Pathways

The efficacy of indazole-based kinase inhibitors stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole derivatives have been developed as potent VEGFR-2 inhibitors.[9]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Indazole Indazole-based VEGFR-2 Inhibitor Indazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

Polo-like Kinase 4 (PLK4) Signaling

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Indazole-based compounds have shown promise as highly potent and selective PLK4 inhibitors.[4]

PLK4_Signaling PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Regulates Aneuploidy Aneuploidy Centriole_Dup->Aneuploidy Dysregulation leads to Tumor_Growth Tumor Growth Aneuploidy->Tumor_Growth Promotes Indazole_PLK4 Indazole-based PLK4 Inhibitor Indazole_PLK4->PLK4 Inhibits

Caption: Role of PLK4 in centriole duplication and its inhibition by indazole-based compounds.

Conclusion and Future Directions

The development of 5-ethynyl-1-methyl-1H-indazole based drug candidates and their analogs represents a promising avenue in the pursuit of novel anticancer therapies. This guide has provided a framework for understanding and comparing their in vitro and in vivo efficacy. The translation from potent in vitro activity to robust in vivo tumor regression is a complex process that is dependent on a multitude of factors, including the compound's pharmacokinetic and safety profiles.

Future research should focus on generating comprehensive datasets that directly compare the in vitro and in vivo performance of the same indazole derivatives. Such studies will be invaluable for establishing clear structure-activity and structure-property relationships, ultimately guiding the design of the next generation of indazole-based medicines with improved therapeutic indices. The continued exploration of this versatile scaffold holds great promise for the future of targeted cancer treatment.

References

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4077. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. [Link]

  • Cui, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 15(2), 346-357. [Link]

  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184. [Link]

  • Li, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Li, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Chirume, W. T., et al. (2022). Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. ACS Infectious Diseases, 8(5), 983-994. [Link]

  • ResearchGate. (2006). Structure–Activity Relationships for In vitro and In vivo Toxicity. [Link]

  • Cui, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 15(2), 346-357. [Link]

  • Al-Blewi, F. F., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(15), 3435. [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27265-27288. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8699. [Link]

  • Amanote Research. (2013). Structure–Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-Microtubule AgentN-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues as Antitumor Agents. [Link]

  • Sridhar, J., et al. (2017). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 11(1), FC01-FC05. [Link]

  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184. [Link]

  • ResearchGate. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. [Link]

  • Musso, L., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(10), 2235. [Link]

Sources

Validation

Cross-reactivity and selectivity profiling of 5-ethynyl-1-methyl-1H-indazole in biological assays

Advanced Profiling Guide: Cross-Reactivity and Selectivity of 5-Ethynyl-1-methyl-1H-indazole in Biological Assays As a Senior Application Scientist, evaluating chemical fragments for target identification and drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Profiling Guide: Cross-Reactivity and Selectivity of 5-Ethynyl-1-methyl-1H-indazole in Biological Assays

As a Senior Application Scientist, evaluating chemical fragments for target identification and drug discovery requires moving beyond simple potency metrics to rigorously map proteome-wide cross-reactivity. The compound 5-ethynyl-1-methyl-1H-indazole is a highly specialized bioorthogonal fragment probe. It combines a privileged kinase hinge-binding core (indazole) with a selectivity filter (N1-methylation) and a minimal-perturbation click-chemistry handle (5-ethynyl)[1].

This guide objectively compares the performance of this scaffold against alternative fragments and provides a self-validating framework for profiling its selectivity in biological assays.

Mechanistic Rationale: Causality in Probe Design

Understanding the cross-reactivity of a fragment requires analyzing its structural interactions within the target active site (predominantly the ATP-binding hinge region of kinases)[2].

  • The N1-Methyl Selectivity Filter: Unsubstituted 1H-indazoles act as promiscuous, bidentate hinge binders—they both donate a hydrogen bond (via N1-H) and accept one (via N2) from the kinase backbone. By methylating the N1 position, 5-ethynyl-1-methyl-1H-indazole is stripped of its hydrogen bond donor capacity. This forces a monodentate interaction, effectively filtering out a vast swath of the kinome that strictly requires a bidentate anchor. This causality is the primary driver behind its low cross-reactivity.

  • The 5-Ethynyl Vector: The alkyne group is positioned to project outward toward the solvent-exposed channel of the kinase. This serves a dual purpose: it minimizes steric clashes within the hydrophobic pocket, and it provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. This allows the fragment to be converted into a fluorescent tracer or utilized in chemoproteomic workflows[4].

Objective Performance Comparison

To contextualize the selectivity of 5-ethynyl-1-methyl-1H-indazole, we compare it against two alternative fragment scaffolds commonly used in early-stage discovery.

Table 1: Comparative Profiling of Kinase Fragment Probes

Probe ScaffoldHinge Interaction ModeKinome Selectivity Score ( S10​ at 10 µM)*Primary Target SpaceMajor Off-Target Liability
5-Ethynyl-1-methyl-1H-indazole Monodentate (Acceptor only)0.15 (Highly Selective)MSK, RSK, PI3K variantsMinimal (Steric exclusion)
5-Ethynyl-1H-indazole Bidentate (Donor/Acceptor)0.65 (Promiscuous)Pan-kinaseHigh kinome cross-reactivity
3-Ethynyl-aminopyrimidine Bidentate (Donor/Acceptor)0.35 (Moderate)CDKs, MAPKsNon-kinase ATPases

* S10​ score represents the fraction of the kinome bound with a Kd < 10 µM. A lower score indicates higher selectivity and lower cross-reactivity.

Self-Validating Experimental Methodology

Because 5-ethynyl-1-methyl-1H-indazole is a reversible fragment, subjecting it to direct CuAAC biotinylation and stringent washing in a standard Activity-Based Protein Profiling (ABPP) assay would result in the loss of the target complex.

To solve this, we utilize Competitive ABPP . In this self-validating system, the reversible fragment is used to block active sites in the native proteome. A broad-spectrum covalent probe (e.g., an ATP-acyl phosphate) is then added. Targets specifically bound by the indazole fragment will show a dose-dependent depletion in mass spectrometry signal, differentiating true targets from non-specific background[5].

Protocol: Competitive Chemoproteomic Profiling (MudPIT LC-MS/MS)

Step 1: Proteome Preparation

  • Lyse cells (e.g., HEK293T) in native buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40) to preserve endogenous protein complexes[3].

  • Clarify by centrifugation (100,000 x g, 45 min) and adjust protein concentration to 2.0 mg/mL.

Step 2: Fragment Competition (The Variable)

  • Aliquot 1 mL of proteome per condition.

  • Treat with 5-ethynyl-1-methyl-1H-indazole (10 µM and 50 µM) or DMSO (Vehicle Control).

  • Incubate for 1 hour at room temperature to achieve binding equilibrium.

Step 3: Broad-Spectrum Covalent Labeling

  • Add a broad-spectrum, biotinylated covalent kinase probe (e.g., 5 µM ActivX desthiobiotin-ATP) to all samples.

  • Incubate for 1 hour. Causality: The covalent probe will permanently tag all kinase active sites except those already occupied by the indazole fragment.

Step 4: Enrichment and LC-MS/MS Analysis

  • Denature the proteome by adding urea to a final concentration of 6 M.

  • Add streptavidin-agarose beads and incubate for 1.5 hours. Wash stringently (1% SDS, 6 M urea, PBS) to remove all non-covalently bound proteins.

  • Perform on-bead trypsin digestion and analyze peptides via MudPIT LC-MS/MS[4].

  • Self-Validation Check: A target is only considered valid if its MS/MS spectral counts are depleted by >70% in the fragment-treated sample compared to the DMSO control, ensuring the interaction is specific and dose-responsive.

Workflow Visualization

Below is the logical workflow for the Competitive ABPP profiling assay, illustrating how target depletion maps fragment selectivity.

CompetitiveABPP Lysate Native Cell Proteome Fragment Incubate with Indazole Fragment Lysate->Fragment Target Saturation Probe Add Broad-Spectrum Covalent Probe Fragment->Probe Competition Enrich Streptavidin Enrichment Probe->Enrich Tag Unbound Sites MS Quantitative LC-MS/MS Enrich->MS Identify Depleted Targets

Competitive ABPP workflow for profiling reversible indazole fragments against a broad-spectrum probe.

References

  • Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors ResearchG
  • Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes Journal of the American Chemical Society - ACS Public
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry PMC - NIH
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design MDPI

Sources

Safety & Regulatory Compliance

Safety

5-ethynyl-1-methyl-1H-indazole proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5-Ethynyl-1-methyl-1H-indazole In modern drug discovery and chemical development, handling specialized building blocks like 5-ethynyl-1-methyl-1H-indazole (CAS: 2750...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 5-Ethynyl-1-methyl-1H-indazole

In modern drug discovery and chemical development, handling specialized building blocks like 5-ethynyl-1-methyl-1H-indazole (CAS: 2750562-27-5) requires a rigorous, causality-driven approach to safety. Featuring both a reactive terminal alkyne and a nitrogen-rich indazole core, this compound is highly valuable for click-chemistry and kinase inhibitor synthesis. However, this dual-functionality dictates strict operational and disposal pathways to mitigate acute toxicity, prevent reactive cross-contamination, and avoid environmental persistence.

Chemical Profile & Quantitative Hazard Data

Understanding the physicochemical and hazard profile is the first step in designing a safe operational workflow. The compound is classified under several GHS hazard categories, notably causing serious eye damage, central nervous system effects, and acute toxicity (1)[1].

Table 1: Hazard Profile and Physicochemical Properties

Property / Hazard Classification / Value Operational Implication
CAS Number 2750562-27-5 Unique identifier required for accurate waste manifesting.
Molecular Formula C10H8N2 High carbon/nitrogen ratio; requires high-temp incineration.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation) Mandates closed-system handling and strict PPE.
Skin Irritation Category 2 (H315) Requires nitrile gloves (double-gloving recommended).
Serious Eye Damage Category 1 (H318) Chemical safety goggles and face shield are non-negotiable.

| STOT SE 3 | Central Nervous System (H336) | Fume hood handling required to prevent vapor/dust inhalation. |

Operational Safety & Handling Causality

Expertise & Experience: The terminal alkyne group is susceptible to cross-reactivity with strong oxidizers and heavy metal salts (e.g., silver, copper, palladium), which can form shock-sensitive acetylides. Meanwhile, the indazole ring, while stable under standard conditions, can release highly toxic nitrogen oxides (NOx) upon incomplete combustion. Therefore, handling must isolate the compound from incompatible reagents, and disposal must ensure complete thermal destruction (2)[2].

Self-Validating Handling Protocol:

  • Preparation: Conduct all weighing inside a certified Class II Type B2 biological safety cabinet or a dedicated powder handling enclosure.

  • Weighing Verification (Self-Validating Step): Place the anti-static weigh boat on the balance. Tare the balance and wait 10 seconds.

    • Validation Checkpoint: If the balance drifts by more than 0.1 mg, static electricity or air drafts are present. Do not proceed. Resolve the draft/static issue before opening the chemical container to prevent aerosolization of the H332/H318 hazard.

  • Transfer: Dissolve the solid directly in the weigh boat using the target reaction solvent (e.g., DMF, DMSO) before transferring to the reaction vessel.

    • Causality: Wetting the powder immediately eliminates the inhalation hazard (dust) and minimizes transfer loss.

Step-by-Step Disposal Procedures

Proper disposal prevents environmental contamination and complies with EPA regulations for hazardous organic and alkyne-containing waste (3)[3].

Protocol A: Solid Waste & Unused Reagent

  • Segregation: Collect all solid residues, failed crystallizations, and unused powder in a dedicated, clearly labeled "Hazardous Solid Waste - Organic Nitrogen/Alkyne" container.

  • Exclusion: Do NOT mix with heavy metal waste (Ag, Cu, Pd) to prevent the formation of explosive metal acetylides.

  • Packaging: Double-bag solid waste in heavy-duty polyethylene bags before placing it in a rigid, sealable secondary container.

Protocol B: Liquid Waste (Solvent Solutions)

  • Compatibility Check (Self-Validating Step): Before adding a reaction mixture containing 5-ethynyl-1-methyl-1H-indazole to the primary organic waste carboy, extract a 1 mL aliquot of the waste and mix it with 1 mL of the carboy contents in a closed test tube inside the fume hood.

    • Validation Checkpoint: Monitor for 5 minutes. If no heat generation, bubbling, or phase separation occurs, the waste is chemically compatible.

  • Collection: Consolidate into a "Halogen-Free Organic Waste" carboy (unless chlorinated solvents were explicitly used in the workflow).

  • Labeling: Explicitly list "5-ethynyl-1-methyl-1H-indazole" and its CAS number (2750562-27-5) on the hazardous waste tag. Do not use structural abbreviations.

Protocol C: Final Destruction via Incineration Causality: Landfilling is unacceptable for stable nitrogen heterocycles. The EPA mandates that organic wastes of this nature be destroyed in commercial-scale incinerators (2)[2]. High-temperature incineration (>1000°C) ensures the cleavage of the indazole ring and the complete oxidation of the alkyne, converting the compound entirely into CO₂, H₂O, and N₂, while the facility's scrubbing systems capture any residual NOx.

Waste Segregation & Disposal Workflow

G A 5-ethynyl-1-methyl-1H-indazole Waste Generation B Solid Waste (Powder/Residue) A->B C Liquid Waste (Organic Solvents) A->C D Contaminated PPE & Consumables A->D E Halogen-Free Organic Waste B->E C->E F High-Temperature Incineration (EPA) D->F E->F

Workflow for the segregation and high-temperature incineration of 5-ethynyl-1-methyl-1H-indazole waste.

Regulatory Compliance

Laboratory managers must ensure that their waste broker is certified to handle acutely toxic (Category 4) and severe eye damage (Category 1) materials (1)[1]. Under EPA guidelines, the waste must be manifested correctly, and the receiving facility must be equipped with systems to handle the nitrogenous off-gassing during the incineration process (3)[3].

References

  • Title: 5-ethynyl-1-methyl-1H-indazole — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Destroying Chemical Wastes in Commercial Scale Incinerators Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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